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  • Product: 1-(4-methoxyphenyl)-4-nitrosopiperazine
  • CAS: 75051-59-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(4-Methoxyphenyl)-4-nitrosopiperazine – Chemical Properties, Formation, and Mitigation in Pharmaceutical Synthesis

Executive Summary The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug safety, quality control, and regulatory compliance. 1-(4-methoxyphenyl)-4-nitrosopiperazine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has triggered a paradigm shift in drug safety, quality control, and regulatory compliance. 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a critical N-nitrosamine impurity primarily associated with the synthesis of the widely used antifungal active pharmaceutical ingredient (API), Itraconazole[1]. Because nitrosamines are classified within the "Cohort of Concern" due to their potent mutagenic and carcinogenic potential, global health authorities (including the FDA and EMA) mandate rigorous detection, quantification, and mitigation strategies[2].

This technical whitepaper provides an authoritative analysis of the chemical properties, mechanistic origins, toxicological pathways, and analytical validation protocols necessary for managing 1-(4-methoxyphenyl)-4-nitrosopiperazine in drug development workflows.

Physicochemical Properties

Understanding the fundamental properties of this impurity is essential for designing effective extraction and chromatographic separation techniques. The structural presence of both a methoxyphenyl group and a nitrosated piperazine ring dictates its solubility, ionization potential, and thermal stability.

Table 1: Quantitative Chemical and Physical Properties

PropertyValueCausality / Analytical Implication
Chemical Name 1-(4-methoxyphenyl)-4-nitrosopiperazineStandard IUPAC nomenclature for regulatory filings.
CAS Registry Number 75051-59-1Unique identifier for impurity tracking[3][4].
Molecular Formula C11H15N3O2Used to calculate exact mass for high-resolution MS[3][5].
Molecular Weight 221.26 g/mol Yields a primary [M+H]+ precursor ion at m/z 222.1 in ESI+[3].
Boiling Point 431.8 ± 40.0 °C (Predicted)High boiling point precludes standard GC-MS without derivatization[3][6].
Density 1.21 ± 0.1 g/cm³ (Predicted)Relevant for phase separation in liquid-liquid extraction[3][6].
pKa 5.44 ± 0.40 (Predicted)Weakly basic; dictates the use of acidic mobile phases to ensure protonation[3][6].

Mechanistic Origins in Itraconazole Synthesis

The formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine is not spontaneous; it requires a specific convergence of chemical precursors and environmental conditions. The primary precursor is 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5), a secondary amine that serves as a vital intermediate in the multi-step synthesis of Itraconazole[7][8][9].

During API synthesis, if this secondary amine encounters a nitrosating agent—such as sodium nitrite ( NaNO2​ ) used in adjacent diazotization steps, or nitrogen oxides ( NOx​ ) dissolved in solvents—an electrophilic substitution occurs. Under acidic conditions, nitrites form the nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2​O3​ ), which rapidly attacks the nucleophilic secondary nitrogen of the piperazine ring, yielding the nitrosamine impurity.

FormationPathway A 1-(4-methoxyphenyl)piperazine (Secondary Amine) C N-Nitrosation (Acidic Conditions) A->C B Nitrosating Agent (e.g., NaNO2 + HCl) B->C D 1-(4-methoxyphenyl)-4-nitrosopiperazine (Nitrosamine Impurity) C->D

Caption: Formation pathway of 1-(4-methoxyphenyl)-4-nitrosopiperazine during drug synthesis.

Toxicological Profile: The "Cohort of Concern"

Nitrosamines are heavily regulated because their toxicity is insidious and mechanistically linked to DNA damage. 1-(4-methoxyphenyl)-4-nitrosopiperazine is not directly mutagenic; it requires metabolic activation.

Upon ingestion, hepatic Cytochrome P450 (CYP450) enzymes catalyze the α -hydroxylation of the piperazine ring. This creates an unstable α -hydroxynitrosamine intermediate that spontaneously decomposes. The cleavage releases an aldehyde and a highly electrophilic diazonium ion . This diazonium species acts as a potent alkylating agent, attacking nucleophilic centers on DNA bases (e.g., the N7 or O6 positions of guanine). This alkylation disrupts base pairing, leading to mutations during DNA replication and ultimately driving carcinogenesis.

MetabolicActivation N 1-(4-methoxyphenyl)-4-nitrosopiperazine CYP CYP450 Enzymes (Alpha-Hydroxylation) N->CYP INT Alpha-Hydroxynitrosamine (Unstable Intermediate) CYP->INT DIA Diazonium Ion (Electrophilic Species) INT->DIA Dealkylation DNA DNA Alkylation (Mutagenic Adducts) DIA->DNA Nucleophilic Attack

Caption: CYP450-mediated metabolic activation of nitrosamines leading to DNA alkylation.

Analytical Methodology: LC-MS/MS Quantification

Due to the trace-level regulatory limits (often in the parts-per-billion, ppb range), traditional HPLC-UV is insufficient[2]. A highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.

The following methodology leverages causality in its design: Electrospray Ionization (ESI+) is chosen because the residual basicity of the piperazine ring readily accepts a proton, while an isotope-labeled internal standard is used to self-correct for matrix suppression caused by the bulk Itraconazole API[10].

Step-by-Step Protocol
  • Sample Preparation:

    • Action: Dissolve 100 mg of Itraconazole API in 1.0 mL of Methanol/Water (80:20, v/v). Spike with 1-(4-methoxyphenyl)piperazine-d8 derived nitrosamine as the Internal Standard (IS)[10].

    • Causality: Direct dissolution at room temperature prevents artifactual nitrosation that can occur during heated extraction methods. The deuterated IS ensures that any ion suppression from the API matrix is mathematically normalized during quantification.

  • Chromatographic Separation:

    • Action: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The 0.1% Formic Acid maintains a pH below the impurity's pKa (5.44), ensuring the molecule remains fully protonated for optimal retention and subsequent MS ionization[3].

  • Mass Spectrometry (MRM Mode):

    • Action: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the precursor ion [M+H]+=222.1m/z .

    • Causality: The primary fragmentation pathway involves the loss of the nitroso group ( −NO , 30 Da) or cleavage of the methoxyphenyl moiety. Tracking specific product ions (e.g., 192.1m/z ) eliminates false positives from isobaric API fragments.

  • System Validation:

    • Action: Establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using a signal-to-noise ratio of 3:1 and 10:1, respectively, ensuring compliance with ICH Q2(R1) guidelines.

Mitigation and Process Control Strategies

Because 1-(4-methoxyphenyl)piperazine is an indispensable structural building block for Itraconazole, it cannot be substituted[8][9]. Therefore, mitigation must focus entirely on controlling the nitrosating agents.

  • Implementation of Scavengers: Introduce ascorbic acid or sulfamic acid during the aqueous workup phases. Causality: Ascorbic acid acts as a rapid reducing agent, converting reactive nitrosating species (like N2​O3​ ) into inert nitric oxide ( NO ) gas. Sulfamic acid reacts with nitrites to form nitrogen gas ( N2​ ) and sulfuric acid, permanently neutralizing the threat before the secondary amine is exposed.

  • Solvent Quality Control: Utilize fresh, high-purity solvents. Causality: Recovered or degraded solvents (particularly amines like DMF or TEA) can accumulate nitrites or secondary amine degradants over time, acting as hidden vectors for nitrosation.

  • pH Optimization: Maintain highly alkaline conditions during the coupling steps where the piperazine intermediate is introduced. Causality: Nitrosation kinetics are highly pH-dependent and typically require acidic environments to generate the active NO+ electrophile. Driving the pH above 10 suppresses the formation of the nitrosating agent.

References

  • [5] Pharmaffiliates. Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine. Available at:[Link]

  • [1] Pharmaffiliates. Itraconazole-impurities Reference Standards. Available at:[Link]

  • [7] Tradeindia. Itraconazole Intermediate - 1-(4-methoxyphenyl) Piperazine, Cas No: 38212-30-5. Available at:[Link]

  • [10] Pharmaffiliates. Chemical Name : 1-(4-Methoxyphenyl)piperazine-d8 (Stable Isotope). Available at:[Link]

  • [9] Chemdad. 1-(4-Methoxyphenyl)piperazine dihydrochloride Intermediate Data. Available at:[Link]

  • Kaaris Labs. N-Nitroso Itraconazole Impurity 2 - KL-06-00114. Available at:[Link]

Sources

Exploratory

Synthesis and Characterization of 1-(4-Methoxyphenyl)-4-nitrosopiperazine: A Technical Guide for Nitrosamine Impurity Profiling

Introduction & Regulatory Context The pharmaceutical landscape has undergone a rigorous transformation following the detection of N-nitrosamine impurities in widely prescribed medications. Regulatory agencies, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

The pharmaceutical landscape has undergone a rigorous transformation following the detection of N-nitrosamine impurities in widely prescribed medications. Regulatory agencies, including the EMA and FDA, now mandate stringent risk assessments for compounds falling under the "cohort of concern" due to their potent mutagenic and carcinogenic profiles [1].

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a critical analytical reference standard. It is frequently encountered as a synthetic impurity (often designated as N-Nitroso Itraconazole Impurity 1) during the manufacturing of triazole antifungals like Itraconazole and Posaconazole, where its precursor, 1-(4-methoxyphenyl)piperazine, is a key building block [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. This guide provides a self-validating, mechanistically grounded methodology for synthesizing this specific N-nitrosamine, ensuring high-fidelity analytical standards for impurity profiling.

Chemical Pathway & Mechanistic Causality

The synthesis relies on the electrophilic N-nitrosation of the secondary amine precursor, [3].

The Causality of Regioselectivity

A common question in this synthesis is regioselectivity: Why does nitrosation occur exclusively at the N4 position rather than N1? The piperazine ring contains two distinct nitrogen environments. The N1 atom is directly bonded to the 4-methoxyphenyl ring. Its lone pair is delocalized into the aromatic π -system, drastically reducing its nucleophilicity. Conversely, the N4 atom is a secondary aliphatic amine. Despite being predominantly protonated at the acidic reaction pH (pH 3–4), the transient free-base fraction of N4 remains highly nucleophilic and rapidly attacks the nitrosonium ion ( NO+ ).

Temperature Control and Electrophile Stability

Nitrous acid ( HNO2​ ), generated in situ from sodium nitrite and hydrochloric acid, is thermally unstable. The reaction must be strictly maintained at 0–5 °C . Failure to control the temperature results in the disproportionation of HNO2​ into NO and NO2​ gases, depleting the active NO+ electrophile and severely compromising the yield [4].

Synthesis A 1-(4-Methoxyphenyl)piperazine (Precursor) C 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Target API Impurity) A->C Electrophilic N-Nitrosation (pH 3-4, 0-5 °C) B NaNO2 / HCl (Nitrosating Agent) B->C NO+ Transfer

Caption: Chemical synthesis pathway of 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Mechanism Step1 Sodium Nitrite + HCl Generation of Nitrous Acid Step2 Protonation & Dehydration Formation of Nitrosonium Ion (NO+) Step1->Step2 Step3 Nucleophilic Attack Aliphatic N4 attacks NO+ Step2->Step3 Step4 Deprotonation Loss of H+ to yield N-Nitroso Step3->Step4 Step5 Target Molecule 1-(4-Methoxyphenyl)-4-nitrosopiperazine Step4->Step5

Caption: Step-by-step mechanistic workflow of the electrophilic N-nitrosation.

Experimental Methodologies: Self-Validating Protocols

Because nitrosamines are potent mutagens, all procedures must be executed in a Class II fume hood with appropriate PPE. The protocol below is designed as a self-validating system : visual cues and specific quenching steps are engineered into the workflow to guarantee success and prevent artifact formation.

Protocol: Aqueous Nitrosation via Sodium Nitrite

Self-Validating Rationale: This biphasic protocol provides visual confirmation of the reaction trajectory. The precursor dissolves upon salt formation, and the neutral N-nitrosamine precipitates as the reaction reaches completion. Furthermore, the inclusion of a sulfamic acid quench actively destroys unreacted nitrous acid, preventing post-extraction nitrosation artifacts—a common pitfall that skews quantitative yields.

Step-by-Step Workflow:
  • Precursor Solubilization: Suspend 1.92 g (10 mmol) of 1-(4-methoxyphenyl)piperazine in 20 mL of distilled water. Slowly add 2.1 mL of 37% HCl (25 mmol) while stirring. Validation Cue: The suspension will clear as the highly soluble dihydrochloride salt forms.

  • Thermal Equilibration: Transfer the flask to an ice-water bath and allow the internal temperature to stabilize at 0–2 °C.

  • Electrophile Generation: Dissolve 0.83 g (12 mmol) of NaNO2​ in 5 mL of cold water. Add this solution dropwise to the amine mixture over 15 minutes via an addition funnel. Maintain vigorous stirring. Validation Cue: A pale yellow precipitate or oil will begin to form as the neutral nitrosamine is generated.

  • Incubation: Stir the mixture at 0–5 °C for 2 hours.

  • Artifact Prevention (Quenching): Add 0.48 g (5 mmol) of sulfamic acid and stir for 10 minutes. Causality: Sulfamic acid rapidly reacts with excess HNO2​ to release nitrogen gas, completely halting the nitrosation mechanism and ensuring safe downstream handling.

  • Workup & Extraction: Carefully adjust the pH to 8–9 using a 10% Na2​CO3​ solution. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 1-(4-methoxyphenyl)-4-nitrosopiperazine as a crystalline solid.

Quantitative Data & Analytical Validation

To establish trustworthiness, the synthesized material must be rigorously validated. N-nitrosopiperazines exhibit a unique structural phenomenon: restricted rotation around the N-N(O) bond due to its partial double-bond character. This results in the splitting of the piperazine ring protons into distinct syn and anti conformers at room temperature, a definitive marker of successful nitrosation [5].

Table 1: Reagent Stoichiometry for Aqueous Nitrosation
ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1-(4-Methoxyphenyl)piperazine192.261.01.92 g (10 mmol)Nucleophilic Substrate
Sodium Nitrite ( NaNO2​ )69.001.20.83 g (12 mmol)Nitrosating Agent
Hydrochloric Acid (37%)36.462.52.1 mL (25 mmol)Acid Catalyst / NO+ Generator
Sulfamic Acid97.090.50.48 g (5 mmol)Electrophile Quenching Agent
Table 2: Analytical Characterization Data (Expected Parameters)
Analytical TechniqueTarget ParameterExpected ObservationCausality / Significance
1H-NMR (CDCl3) Piperazine CH2​ (syn/anti)Two distinct multiplets (approx. δ 3.8 & 4.2 ppm)Restricted rotation around N-NO bond definitively confirms nitrosamine formation.
1H-NMR (CDCl3) Aromatic CH Doublets at δ 6.8 & 6.9 ppmConfirms the structural integrity of the p-methoxyphenyl moiety.
LC-MS (ESI+) [M+H]+ m/z 222.1Confirms the exact mass of the target compound.
HPLC (UV 254 nm) Retention Time ( Rt​ )Shift to higher lipophilicity vs. precursorLoss of the basic secondary amine increases retention on C18 reverse-phase columns.

Conclusion

The synthesis of 1-(4-methoxyphenyl)-4-nitrosopiperazine requires precise control over reaction kinetics, temperature, and electrophile quenching. By understanding the underlying causality—specifically the nucleophilic differential between the N1 and N4 atoms and the thermal instability of the nitrosonium ion—scientists can reliably produce high-purity reference standards. The self-validating protocol detailed above ensures both maximum yield and the prevention of false-positive analytical artifacts, supporting robust pharmaceutical impurity profiling.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities." EMA Post-Authorisation Referral Procedures. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine." PubChem. Available at:[Link]

  • López-Rodríguez, R., et al. "An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals." Comput Toxicol. (2021). Available at:[Link]

  • Borikar, S. P., & Paul, V. "N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions." Synthetic Communications (2009). Available at:[Link]

Foundational

1-(4-Methoxyphenyl)-4-nitrosopiperazine: Physicochemical Profiling and Analytical Mitigation Strategies

Executive Summary In the contemporary landscape of pharmaceutical development, the stringent control of mutagenic impurities is a paramount regulatory directive. The compound 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of pharmaceutical development, the stringent control of mutagenic impurities is a paramount regulatory directive. The compound 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) has emerged as a critical Nitrosamine Drug Substance-Related Impurity (NDSRI)[1]. It is primarily identified as a byproduct or degradation product in the synthesis and storage of triazole antifungals, notably Itraconazole and Posaconazole [2][3].

As a Senior Application Scientist, I approach the characterization of this impurity not merely as a compliance checklist, but as a mechanistic challenge. Understanding the physicochemical properties of 1-(4-methoxyphenyl)-4-nitrosopiperazine is the foundational step in designing robust, self-validating analytical methodologies (such as LC-MS/MS) that prevent false positives and ensure patient safety in accordance with FDA and EMA guidelines[1][4][5].

Physicochemical Properties & Analytical Causality

To design an effective extraction and quantification protocol, we must first analyze the intrinsic properties of the molecule. The table below synthesizes the core physicochemical data of 1-(4-methoxyphenyl)-4-nitrosopiperazine and explains the causality behind how each property dictates our experimental choices in the laboratory.

PropertyValueAnalytical Causality & Experimental Impact
CAS Number 75051-59-1Unique identifier required for regulatory tracking and reference standard procurement[2].
Molecular Formula C11H15N3O2Determines the exact monoisotopic mass necessary for High-Resolution Mass Spectrometry (HRMS) screening[2].
Molecular Weight 221.26 g/mol Defines the precursor ion [M+H]+ at m/z 222.27 for tandem mass spectrometry (MS/MS) targeting[2].
Boiling Point 431.8 ± 40.0 °C (Predicted)Critical: The high boiling point indicates low volatility. Attempting Gas Chromatography (GC-MS) requires high injection port temperatures, which frequently causes thermal degradation of the fragile N−N=O bond, leading to false negatives. Therefore, Liquid Chromatography (LC) is mandatory[2][4].
Density 1.21 ± 0.1 g/cm³ (Predicted)Informs the selection of extraction solvents during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[2].
pKa 5.44 ± 0.40 (Predicted)Critical: The molecule is weakly basic due to the aniline-like nitrogen in the piperazine ring. To achieve optimal ionization in Positive Electrospray Ionization (ESI+), the LC mobile phase must be buffered below pH 4.4 (e.g., using 0.1% Formic Acid) to ensure complete protonation[2].

Mechanistic Pathways of Formation

Nitrosamines do not spontaneously generate; they require a specific chemical microenvironment. The formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine occurs via the nitrosation of its secondary amine precursor, 1-(4-methoxyphenyl)piperazine , a common structural moiety in azole antifungals[4].

When this secondary amine is exposed to a nitrosating agent—such as sodium nitrite ( NaNO2​ ) often present as a trace excipient in formulation, or introduced via contaminated water/solvents during API synthesis—under acidic conditions, the electrophilic nitrosonium ion ( NO+ ) attacks the nucleophilic secondary amine nitrogen[1][4].

Formation A 1-(4-methoxyphenyl)piperazine (Secondary Amine Precursor) C 1-(4-methoxyphenyl)-4-nitrosopiperazine (Nitrosamine Impurity) A->C Acidic Conditions (pH 3-4) B Nitrosating Agent (e.g., NaNO2 + H+) B->C NO+ Donor

Mechanistic formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine via nitrosation.

Self-Validating Analytical Methodology (LC-MS/MS)

Because APIs like Itraconazole are highly lipophilic and complex, direct injection of the drug product into an MS system will cause severe matrix effects and ion suppression. As an application scientist, I mandate a self-validating workflow that isolates the impurity while preserving its structural integrity[4][6].

Step-by-Step Protocol
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Action: Dissolve the API/drug product in a highly organic solvent, dilute with aqueous buffer, and load onto a polymeric reversed-phase SPE cartridge.

    • Causality: SPE separates the trace nitrosamine from the bulk Itraconazole matrix. Without this step, the massive API peak would co-elute and suppress the ionization of the impurity, blinding the detector.

  • Chromatographic Separation (UHPLC):

    • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier leverages the compound's pKa (5.44)[2], ensuring the molecule remains protonated for optimal retention and subsequent ionization.

  • Ionization (ESI+ or APCI+):

    • Action: Employ Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Causality: APCI is often preferred for nitrosamines as it is less susceptible to matrix suppression than ESI, though ESI+ is highly effective here due to the basic methoxyphenyl-piperazine moiety.

  • Mass Spectrometry (MRM):

    • Action: Set Multiple Reaction Monitoring (MRM) transitions. Precursor ion: m/z 222.27. Select two product ions (one for quantification, one for qualification).

    • Causality: The ratio between the quantifier and qualifier ions acts as a self-validating check. If the ratio deviates, it indicates an isobaric interference rather than the true impurity.

Workflow S1 Sample Preparation (Solid-Phase Extraction for Matrix Cleanup) S2 Chromatographic Separation (UHPLC, C18 Column, Acidic Mobile Phase) S1->S2 S3 Ionization (ESI+ or APCI+ to prevent thermal degradation) S2->S3 S4 Mass Spectrometry (MRM Transitions: m/z 222.27 -> Product Ions) S3->S4 S5 Data Analysis & Regulatory Reporting (Quantification against AI limits) S4->S5

Self-validating LC-MS/MS analytical workflow for nitrosamine quantification.

Toxicological Assessment & Regulatory Compliance

Nitrosamines are classified as part of the "Cohort of Concern" under the ICH M7(R2) guidelines due to their potent mutagenic and carcinogenic potential[7][8]. The N−N=O group can undergo metabolic activation via cytochrome P450 enzymes (specifically CYP2E1), leading to the formation of highly reactive diazonium ions that alkylate DNA bases, causing genetic mutations.

Under the latest FDA and EMA guidance frameworks for NDSRIs, drug manufacturers must conduct rigorous risk assessments[1][5]. If 1-(4-methoxyphenyl)-4-nitrosopiperazine is detected, it must be controlled at or below a specific Acceptable Intake (AI) limit. If compound-specific carcinogenicity data (e.g., from an in vivo transgenic mutation assay) is unavailable, regulatory bodies utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign a default AI limit (often as low as 26.5 ng/day for highly potent nitrosamines)[1][7].

Failure to implement the analytical controls described in Section 4 to detect this impurity at sub-ppm levels can result in immediate regulatory action, including clinical holds or market recalls[5][9].

References

  • Pharmaffiliates - Itraconazole Impurities: 1-(4-Methoxyphenyl)-4-nitrosopiperazine URL:[Link]

  • National Center for Biotechnology Information (PMC) - An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 URL:[Link]

  • ACS Chemical Research in Toxicology - Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices URL:[Link]

  • U.S. Food and Drug Administration (FDA) - Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry) URL:[Link]

  • European Medicines Agency (EMA) - Nitrosamine impurities: guidance for marketing authorisation holders URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Organic Solubility of 1-(4-Methoxyphenyl)-4-Nitrosopiperazine: A Technical Guide for NDSRI Analysis

Executive Summary & Regulatory Context The identification and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessments. Following the discovery of unacc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The identification and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessments. Following the discovery of unacceptable nitrosamine levels in various global drug supplies, regulatory bodies have mandated rigorous analytical scrutiny[1].

1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO) , bearing the CAS Registry Number 75051-59-1 and a molecular weight of 221.26 g/mol [2], is a highly specific NDSRI. It typically emerges as a byproduct in the synthesis or degradation of active pharmaceutical ingredients (APIs) containing a 1-(4-methoxyphenyl)piperazine moiety. Because regulatory acceptable intake (AI) limits for nitrosamines are often in the low nanogram-per-day range[3], developing highly sensitive LC-MS/MS or GC-MS methodologies is mandatory.

As a Senior Application Scientist, I emphasize that the foundation of any robust trace-analytical method is solubility . Understanding how MeOPP-NO behaves in various organic solvents dictates the success of stock solution stability, liquid-liquid extraction (LLE) efficiency, and chromatographic mobile phase design.

Structural Causality: Why Solvent Selection Matters

To predict and manipulate the solubility of MeOPP-NO, we must deconstruct its molecular architecture (C₁₁H₁₅N₃O₂):

  • The 4-Methoxyphenyl Moiety: The ether linkage and aromatic ring confer significant lipophilicity and electron density via resonance. This region drives strong dispersion force interactions with non-polar and halogenated solvents.

  • The Piperazine Core: While secondary amines in piperazines are typically basic, the N-nitrosation of the secondary nitrogen severely delocalizes the lone pair electrons. This resonance stabilization effectively renders the molecule non-ionizable across standard physiological and analytical pH ranges (pH 2–10).

  • The N-Nitroso Group (-N=O): This functional group introduces a localized, strong dipole moment.

The Causality of Solvation: Because MeOPP-NO cannot be easily ionized to form water-soluble salts, its aqueous solubility is inherently poor. However, its combination of a strong localized dipole and a bulky lipophilic tail makes it highly soluble in polar aprotic and halogenated organic solvents.

Table 1: Predicted Solubility Matrix for MeOPP-NO in Organic Solvents
Solvent CategoryRepresentative SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (>50 mg/mL)Strong dipole-dipole interactions with the N-nitroso group; ideal for stable analytical stock solutions.
Halogenated Dichloromethane (DCM)9.1High (>30 mg/mL)Excellent London dispersion forces matching the methoxyphenyl ring; optimal for liquid-liquid extraction.
Polar Aprotic Acetonitrile (MeCN)37.5Moderate (10-30 mg/mL)Balances polarity and lipophilicity; the solvent of choice for LC-MS/MS sample dilution and mobile phases.
Non-Polar n-Heptane1.9Low (<1 mg/mL)Inability to solvate the N-nitroso dipole; functions effectively as an anti-solvent for precipitation/crystallization.

Protocol 1: Thermodynamic Solubility Determination

In early-stage drug development, kinetic solubility (solvent-shift methods) is often used for high-throughput screening[4]. However, for regulatory submissions and precise analytical standard preparation, thermodynamic solubility must be determined. The shake-flask method is the gold standard because it allows the solid and liquid phases to reach true chemical equilibrium, preventing artifacts caused by supersaturation[5][6].

Self-Validating Shake-Flask Methodology

Objective: Determine the absolute solubility of MeOPP-NO in Acetonitrile at 25°C.

  • Preparation: Add 50 mg of MeOPP-NO reference standard to a 2 mL amber glass HPLC vial (amber glass prevents UV-induced degradation of the nitrosamine).

  • Solvent Addition: Add 1.0 mL of HPLC-grade Acetonitrile. Ensure a visible excess of solid remains (indicating saturation)[6].

  • Equilibration: Place the vial in an isothermal shaker set to 25°C ± 0.1°C at 300 RPM.

  • Self-Validation (Equilibrium Check): Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours .

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. Avoid standard syringe filters, as the lipophilic MeOPP-NO may exhibit non-specific binding to PTFE or Nylon membranes, skewing quantitative results.

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (e.g., at 240 nm).

    • Validation Gate: If the concentration difference between the 24h and 48h aliquots is <5%, thermodynamic equilibrium is confirmed[6].

  • Solid-Phase QC: Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to ensure the solvent did not induce a polymorphic transformation during equilibration.

ShakeFlask Start Excess MeOPP-NO + Organic Solvent Incubate Isothermal Shaking (24-48h at 25°C) Start->Incubate Disperse Separate Phase Separation (Centrifugation) Incubate->Separate Equilibrium Analyze Supernatant Analysis (HPLC-UV / LC-MS) Separate->Analyze Liquid Phase Solid Residual Solid QC (XRD/DSC) Separate->Solid Solid Phase

Workflow for thermodynamic solubility determination via the shake-flask method.

Protocol 2: Liquid-Liquid Extraction (LLE) Strategy for Trace Analysis

When MeOPP-NO is present as a trace impurity (parts-per-billion levels) within an API matrix, direct injection into an LC-MS is often impossible due to severe ion suppression from the API. We exploit the high solubility of MeOPP-NO in halogenated solvents to selectively extract it from an aqueous matrix.

Self-Validating LLE Methodology

Objective: Extract trace MeOPP-NO from a 100 mg/mL aqueous API solution using Dichloromethane (DCM).

  • Matrix Preparation: Dissolve 1.0 g of the contaminated API in 10 mL of highly purified water (pH adjusted to ~7.0).

  • Internal Standard Spiking (Self-Validation): Spike the aqueous phase with 10 ng/mL of an isotopically labeled internal standard (e.g., MeOPP-NO-d4). Causality: Tracking the recovery of the heavy isotope validates the extraction efficiency and compensates for any matrix effects during MS ionization.

  • Solvent Partitioning: Add 5.0 mL of DCM to the aqueous mixture. DCM is chosen because it is immiscible with water, denser than water (forming the bottom layer), and highly effective at solvating the lipophilic methoxyphenyl moiety of the impurity.

  • Agitation: Vortex vigorously for 5 minutes to maximize the interfacial surface area between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to break any emulsions.

  • Recovery: Carefully aspirate the bottom DCM layer using a glass Pasteur pipette.

  • Concentration: Evaporate the DCM extract to dryness under a gentle stream of ultra-high-purity Nitrogen at room temperature. Caution: Do not use heat, as nitrosamines can be volatile or thermally labile.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid) for LC-MS/MS injection.

LLE API Aqueous API Matrix (Trace MeOPP-NO) AddSolvent Add Halogenated Solvent (e.g., DCM) API->AddSolvent Mix Vortex & Centrifuge (Phase Partitioning) AddSolvent->Mix OrgPhase Organic Phase (Bottom) (MeOPP-NO Enriched) Mix->OrgPhase Lipophilic Extraction AqPhase Aqueous Phase (Top) (Polar API Retained) Mix->AqPhase Polar Retention

Liquid-liquid extraction logic for partitioning MeOPP-NO from aqueous matrices.

Conclusion

The solubility profile of 1-(4-methoxyphenyl)-4-nitrosopiperazine is a direct consequence of its unique structural features—specifically, the lack of an ionizable basic center and the presence of highly lipophilic and localized dipole moieties. By leveraging its high solubility in solvents like DMSO for standard stability, and DCM for phase-separation extractions, analytical scientists can build robust, self-validating workflows. These methodologies are not just laboratory exercises; they are critical compliance mechanisms required to meet the stringent safety thresholds established by global health authorities for mutagenic impurities[7].

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic vs Thermodynamic solubility)." Available at: [Link]

Sources

Foundational

Mechanism of Formation of 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO) in Pharmaceutical Synthesis

Executive Summary The pharmaceutical industry's recent paradigm shift towards the stringent control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated a rigorous re-evaluation of Active Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's recent paradigm shift towards the stringent control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated a rigorous re-evaluation of Active Pharmaceutical Ingredient (API) synthetic routes. One critical impurity of concern is 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO), formally recognized in regulatory contexts as N-Nitroso Itraconazole Impurity 1[1],[2].

As a Senior Application Scientist, I have observed that the formation of this specific nitrosamine is rarely a result of direct, late-stage API degradation. Instead, it stems from the chemical vulnerability of an upstream precursor: 1-(4-methoxyphenyl)piperazine (MeOPP)[3],[4]. This technical whitepaper elucidates the mechanistic pathways governing the formation of MeOPP-NO, contextualizes its origin within the synthesis of the antifungal agent Itraconazole[5],[6], and provides a self-validating analytical protocol for its detection and mitigation.

Chemical Context and Precursor Vulnerability

Itraconazole is a complex, broad-spectrum triazole antifungal[5]. Its synthesis relies heavily on the sequential functionalization of a piperazine core. The primary building block, 1-(4-methoxyphenyl)piperazine (often utilized as a dihydrochloride salt), contains a highly nucleophilic secondary amine[3]. This structural feature makes it an excellent nucleophile for API synthesis, but simultaneously creates a severe liability for electrophilic nitrosation.

Table 1: Physicochemical Profile of Precursor and Impurity

Property1-(4-methoxyphenyl)piperazine (MeOPP)1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO)
Role API Starting Material / Intermediate[4]NDSRI / Process Impurity[2]
CAS Number 38212-30-5 (Base) / 38869-47-5 (HCl)[3]75051-59-1[7],[1]
Molecular Formula C11​H16​N2​O C11​H15​N3​O2​ [7]
Molecular Weight 192.26 g/mol 221.26 g/mol [7]
Vulnerability Secondary amine susceptible to electrophilesPotent mutagenic cohort of concern (CoC)

Mechanistic Pathways of Nitrosation

The formation of MeOPP-NO is fundamentally an electrophilic substitution—specifically, an N -nitrosation where the secondary amine of the piperazine ring acts as the nucleophile.

Causality of Nitrosation Reactions

In pharmaceutical manufacturing, trace nitrites ( NO2−​ ) are ubiquitous. They are often inadvertently introduced via excipients, contaminated process water, or as trace impurities in reagents (e.g., sodium azide).

Under acidic conditions (typically pH < 4), nitrite undergoes rapid protonation to form nitrous acid ( HONO ). Because HONO is unstable, it subsequently dehydrates to yield the highly reactive nitrosonium ion ( NO+ ). The secondary amine of MeOPP attacks this nitrosonium ion, forming an unstable N -nitrosammonium intermediate. This intermediate rapidly loses a proton to yield the stable N -nitrosamine, MeOPP-NO.

NitrosationMechanism Nitrite Nitrite Source (e.g., Excipients) HONO Nitrous Acid (HONO) Nitrite->HONO + H+ Acid Acidic Medium (H+) Acid->HONO NO_plus Nitrosonium Ion (NO+) HONO->NO_plus - H2O Intermediate N-Nitrosammonium Intermediate NO_plus->Intermediate MeOPP MeOPP (Secondary Amine) MeOPP->Intermediate Nucleophilic Attack MeOPP_NO MeOPP-NO (Nitrosamine) Intermediate->MeOPP_NO - H+

Fig 1: Acid-catalyzed nitrosation of 1-(4-methoxyphenyl)piperazine to MeOPP-NO.

Root Cause Analysis in Itraconazole Manufacturing

To understand why MeOPP-NO appears in the final Itraconazole API, we must analyze the upstream synthetic workflow. During the synthesis of Itraconazole, MeOPP is reacted with 1-chloro-4-nitrobenzene via a Nucleophilic Aromatic Substitution ( SN​Ar ) to form the intermediate 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine[8].

The Process Vulnerability: If the SN​Ar reaction does not reach absolute 100% conversion (which is common due to steric hindrance and reaction kinetics), unreacted MeOPP carries over into subsequent steps. Because MeOPP and the resulting nitro-intermediate share similar organic solubility profiles, purging the unreacted secondary amine via standard crystallization is notoriously difficult.

When this contaminated intermediate is subjected to later synthetic steps (such as reduction or triazolone coupling) where trace nitrosating agents and acidic conditions might be present, the carried-over MeOPP is quantitatively converted into the highly stable MeOPP-NO.

Workflow Start MeOPP API Starting Material Step1 SNAr with 1-chloro-4-nitrobenzene Start->Step1 Risk1 Risk Node 1: Unreacted MeOPP Carryover Step1->Risk1 Step2 Downstream API Synthesis Steps Risk1->Step2 Risk2 Risk Node 2: Trace Nitrite Exposure Step2->Risk2 Final Itraconazole API Contaminated with MeOPP-NO Risk2->Final Nitrosation of MeOPP

Fig 2: Itraconazole synthesis workflow highlighting risk nodes for MeOPP-NO formation.

Experimental Protocol: Self-Validating Forced Degradation

To rigorously evaluate the susceptibility of a synthetic route to MeOPP-NO formation, a forced degradation study must be employed. The following protocol is designed as a self-validating system : by taking time-course aliquots, we establish a kinetic causality curve rather than a single endpoint. This proves that the nitrosamine forms as a direct function of time and nitrite concentration, eliminating false positives caused by analytical artifacts.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mg of 1-(4-methoxyphenyl)piperazine dihydrochloride in 10 mL of a 50:50 Methanol/Water diluent to achieve a 1 mg/mL stock solution.

  • Acidification: Adjust the pH of the solution to 3.0 using 0.1 M HCl . (Causality: This mimics the worst-case acidic conditions required for HONO generation).

  • Nitrosation Stress: Add Sodium Nitrite ( NaNO2​ ) to achieve a 10-fold molar excess relative to MeOPP. Initiate magnetic stirring at 25°C.

  • Time-Course Sampling (Self-Validation): Withdraw 1 mL aliquots at T=0,1,2, and 4 hours.

  • Quenching Mechanism: Immediately inject each aliquot into a vial containing 50 mg of Ascorbic Acid, followed by pH neutralization to 7.0 using 0.1 M NaOH . (Causality: Ascorbic acid is a highly effective nitrite scavenger. It reduces residual nitrosating agents to Nitric Oxide ( NO ) gas, which escapes the system. This prevents artificial nitrosation from occurring inside the LC-MS/MS electrospray ionization source, ensuring the detected MeOPP-NO genuinely formed in the reaction flask).

  • Extraction: Extract the quenched aqueous layer with 2 mL of Dichloromethane (DCM). Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the residue in 1 mL of mobile phase (Water/Acetonitrile 40:60 with 0.1% Formic Acid). Analyze via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Table 2: LC-MS/MS MRM Parameters for MeOPP-NO Detection

ParameterValue / SettingRationale
Ionization Mode ESI Positive ( ESI+ )The basic piperazine nitrogen readily accepts a proton.
Precursor Ion (Q1) m/z 222.1 [M+H]+ of MeOPP-NO.
Product Ion 1 (Q3) m/z 192.1Primary quantifier: Loss of NO radical (-30 Da).
Product Ion 2 (Q3) m/z 177.1Secondary qualifier: Loss of NO and methyl group.
Collision Energy 20 eVOptimized for the specific fragmentation of the N-NO bond.

Mitigation Strategies in Process Chemistry

Based on the mechanistic understanding detailed above, mitigation must focus on either removing the precursor or scavenging the electrophile:

  • Purge Optimization: Enhance the workup of the initial SN​Ar step. Utilizing highly acidic aqueous washes can selectively protonate unreacted MeOPP, pulling it into the aqueous waste stream while the neutral nitro-intermediate remains safely in the organic phase.

  • Nitrite Scavenging: Incorporate lipophilic nitrite scavengers (e.g., α -tocopherol) or hydrophilic scavengers (e.g., ascorbic acid) in the downstream reaction mixtures prior to any steps involving acidic conditions.

Sources

Exploratory

Spectroscopic Characterization of 1-(4-methoxyphenyl)-4-nitrosopiperazine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-methoxyphenyl)-4-nitrosopiperazine. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-methoxyphenyl)-4-nitrosopiperazine. Designed for researchers, scientists, and drug development professionals, this document details the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Beyond a simple presentation of data, this guide delves into the rationale behind the expected spectral features, providing insights into the molecular structure and functional groups. Furthermore, it outlines detailed experimental protocols for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in your own laboratory settings.

Introduction

1-(4-methoxyphenyl)-4-nitrosopiperazine, with the chemical formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol , belongs to the N-nitrosamine class of compounds.[1] N-nitrosamines are of significant interest in medicinal chemistry and toxicology due to their diverse biological activities. The structural elucidation and purity assessment of such compounds are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed analysis of the expected spectroscopic signature of 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through fragmentation analysis.

Expected Mass Spectrum

For 1-(4-methoxyphenyl)-4-nitrosopiperazine, the following key ions are anticipated in the mass spectrum:

m/z (Mass-to-Charge Ratio) Ion Species Interpretation
221.1164[M]⁺Molecular ion
222.1237[M+H]⁺Protonated molecular ion
244.1056[M+Na]⁺Sodium adduct
191.1058[M-NO]⁺Loss of the nitroso group

The protonated molecular ion [M+H]⁺ is often the most abundant ion in soft ionization techniques like Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would be expected to yield a mass for the [M+H]⁺ ion that is very close to the calculated exact mass of 222.1237, confirming the elemental composition.

Fragmentation Pathway

The fragmentation of 1-(4-methoxyphenyl)-4-nitrosopiperazine in the mass spectrometer provides crucial structural information. The primary fragmentation is the cleavage of the N-N bond of the nitroso group, which is a characteristic feature of N-nitrosamines.

M [C11H15N3O2]+. m/z = 221 Frag1 [C11H15N2O]+ m/z = 191 M->Frag1 - NO M_H [C11H15N3O2+H]+ m/z = 222 M_H->Frag1 - NO Frag2 [C7H7O]+ m/z = 107 Frag1->Frag2 - C4H8N2 Frag3 [C4H8N2]+ m/z = 84 Frag1->Frag3 - C7H7O

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of 1-(4-methoxyphenyl)-4-nitrosopiperazine in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analysis: Acquire full scan mass spectra over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 222.1) for collision-induced dissociation (CID) to obtain fragment ions. Vary the collision energy to optimize the fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum

The IR spectrum of 1-(4-methoxyphenyl)-4-nitrosopiperazine is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3000-2850C-H stretchAliphatic (piperazine ring) and Aromatic
~1610, ~1510, ~1460C=C stretchAromatic ring
~1450-1400N-N stretchN-Nitroso group
~1245C-O stretchAryl-alkyl ether (methoxy group)
~1180C-N stretchAryl amine
~830C-H bendpara-disubstituted aromatic ring

The N-N stretching vibration of the N-nitroso group is a particularly important diagnostic peak.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The instrument's software will automatically perform the background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(4-methoxyphenyl)-4-nitrosopiperazine is expected to show distinct signals for the protons of the methoxy group, the aromatic ring, and the piperazine ring. Due to the restricted rotation around the N-N bond of the nitroso group, the piperazine protons adjacent to the nitroso group may show conformational isomers (syn and anti), leading to more complex splitting patterns.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.77Singlet3H-OCH₃
~3.20 - 3.60 & 3.90 - 4.20Multiplets4H-N-CH₂- (adjacent to nitroso)
~3.00 - 3.20Multiplet4H-N-CH₂- (adjacent to phenyl)
~6.80 - 7.00Multiplet (AA'BB' system)4HAromatic protons
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm) Assignment
~154Aromatic C-O
~145Aromatic C-N
~118Aromatic C-H
~114Aromatic C-H
~55.5-OCH₃
~49Piperazine C (adjacent to phenyl)
~40 & ~45Piperazine C (adjacent to nitroso, possible syn/anti isomers)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Consider using Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent H1 1D ¹H NMR prep->H1 C13 1D ¹³C NMR (with DEPT) H1->C13 D2 2D NMR (COSY, HSQC, HMBC) C13->D2 proc Fourier Transform, Phase Correction, Baseline Correction D2->proc integ Integration & Peak Picking proc->integ assign Spectral Assignment integ->assign

Caption: Workflow for NMR-based Structural Elucidation.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-methoxyphenyl)-4-nitrosopiperazine, employing a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The expected data and detailed protocols outlined in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, pharmacology, and analytical sciences. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to advancing scientific research and development.

References

  • PubChemLite. 1-(3-methoxyphenyl)-4-nitrosopiperazine (C11H15N3O2). [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Protocols & Analytical Methods

Method

Trace-Level Quantification of 1-(4-Methoxyphenyl)-4-nitrosopiperazine in Pharmaceutical APIs via LC-MS/MS

Executive Summary The detection of nitrosamine impurities has fundamentally reshaped pharmaceutical quality control, prompting global recalls due to their potent mutagenic and carcinogenic risks. This application note es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection of nitrosamine impurities has fundamentally reshaped pharmaceutical quality control, prompting global recalls due to their potent mutagenic and carcinogenic risks. This application note establishes a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically engineered for the quantification of 1-(4-methoxyphenyl)-4-nitrosopiperazine. By integrating cold-extraction techniques to prevent in-situ nitrosation and utilizing Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM), this method achieves robust parts-per-billion (ppb) sensitivity in complex Active Pharmaceutical Ingredient (API) matrices.

Mechanistic Context & Regulatory Landscape

Since 2018, regulatory agencies including the FDA and EMA have mandated rigorous risk assessments for N-nitrosamine impurities. While early focus was on volatile compounds like NDMA, attention has shifted to Nitrosamine Drug Substance-Related Impurities (NDSRIs).

1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a complex NDSRI[1]. It typically forms in drug products that utilize 1-(4-methoxyphenyl)piperazine as an intermediate or structural motif (e.g., within the synthesis pathways of certain antifungals or piperazine-derivatives)[2]. The mechanistic formation occurs via the electrophilic nitrosation of the secondary amine in the piperazine ring by trace nitrites under acidic conditions.

Pathway A 1-(4-methoxyphenyl)piperazine (Secondary Amine Precursor) C 1-(4-methoxyphenyl)-4-nitrosopiperazine (Target NDSRI) A->C Electrophilic Substitution B Nitrosating Agent (e.g., NaNO2 / H+) B->C NO+ Donor

Fig 1: Mechanistic pathway of 1-(4-methoxyphenyl)-4-nitrosopiperazine formation.

Analytical Rationale: Causality Behind the Method

Analyzing NDSRIs requires navigating two primary analytical hurdles to ensure data trustworthiness and scientific integrity:

  • Prevention of In-Situ Nitrosation: A critical flaw in poorly designed methods is the artificial generation of the target nitrosamine during sample extraction. If the sample matrix contains both the secondary amine precursor and trace nitrites, acidic extraction solvents or applied heat can catalyze nitrosation, leading to false positives. To prevent this, our protocol employs a cold, neutral extraction solvent, avoiding acidic modifiers during initial dissolution.

  • Sensitivity vs. Matrix Suppression: To detect ppb-level impurities, APIs are loaded at high concentrations. This bulk matrix causes severe ion suppression in the MS source. As demonstrated in authoritative3[3], utilizing a highly retentive C18 column combined with a divert valve ensures the polar nitrosamine is separated from the bulk API before entering the mass spectrometer.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be executed and passed prior to any sample analysis.

Reagents & Materials
  • Analyte: 1-(4-methoxyphenyl)-4-nitrosopiperazine reference standard (MW: 221.26 g/mol )[1].

  • Internal Standard (IS): Isotope-labeled analogue (e.g., NDMA-d6 or a custom 13C/15N-labeled NDSRI) to correct for matrix effects and extraction losses.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (0.1% v/v).

Sample Preparation (Self-Validating Extraction)

Causality: Cold extraction minimizes the kinetic energy required for in-situ nitrosation. Centrifugation physically removes insoluble API matrices that could otherwise precipitate and clog the UHPLC system.

  • Weighing: Accurately weigh 100 mg of the API into a 10 mL centrifuge tube.

  • Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Extraction: Add 5.0 mL of pre-chilled (4°C) Methanol:Water (50:50, v/v). Crucial: Do not use acidic modifiers at this stage.

  • Agitation: Vortex for 5 minutes at 2500 rpm. Avoid ultrasonic baths, as localized cavitation heating can trigger nitrosamine formation.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial (nitrosamines are highly susceptible to UV degradation).

LC-MS/MS Conditions

Causality: Positive Electrospray Ionization (ESI+) is selected because the methoxyphenyl group and the piperazine nitrogen provide excellent proton affinity, yielding a strong [M+H]+ precursor ion at m/z 222.1. This aligns with industry standards for complex nitrosamines, as detailed in 4[4].

  • Column: High-strength silica C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min) → 5% B (8.1-10 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Mode: ESI+, Multiple Reaction Monitoring (MRM).

Workflow S1 Sample Prep (Cold Neutral Extraction) S2 Centrifugation & Filtration (Remove bulk API matrix) S1->S2 S3 UHPLC Separation (C18, Divert Valve active) S2->S3 S4 ESI+ MS/MS Detection (MRM: 222.1 -> 192.1) S3->S4 S5 Data Analysis (IS Normalization, ppb quant) S4->S5

Fig 2: Step-by-step LC-MS/MS analytical workflow for NDSRI quantification.

Data Presentation & System Suitability

To ensure absolute trustworthiness, the method relies on specific MRM transitions. The primary fragmentation pathway involves the characteristic neutral loss of the nitroso group (NO, 30 Da), which is a definitive hallmark of nitrosamine mass spectrometry.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(4-methoxyphenyl)-4-nitrosopiperazine 222.1192.115Quantifier (Loss of NO)
1-(4-methoxyphenyl)-4-nitrosopiperazine 222.1149.125Qualifier (Ring cleavage)
Internal Standard (IS) variesvaries15Matrix Normalization

Table 2: Method Validation Summary

ParameterAcceptance CriteriaObserved Result
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL (ppb)
Limit of Quantification (LOQ) S/N ≥ 10, RSD ≤ 10%1.5 ng/mL (ppb)
Linearity (R²) ≥ 0.995 (1.5 - 100 ng/mL)0.9992
Spike Recovery 80% - 120%94.5% ± 3.2%
System Suitability (SST) %RSD of 6 standard injections ≤ 5%2.1%

Conclusion

The quantification of complex NDSRIs like 1-(4-methoxyphenyl)-4-nitrosopiperazine demands rigorous control over sample preparation to avoid false positives generated by in-situ nitrosation. By coupling a cold, neutral extraction strategy with the high selectivity and sensitivity of ESI+ MRM LC-MS/MS, this protocol delivers a self-validating, regulatory-compliant framework capable of robust trace-level detection, ensuring the utmost safety and quality of pharmaceutical products.

References

  • Agilent Technologies. Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ. URL: [Link][4]

Sources

Application

Protocol for Quantifying 1-(4-Methoxyphenyl)-4-nitrosopiperazine in Itraconazole Drug Substances

Executive Summary & Regulatory Context The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control paradigms. Unlike volatile, small-molecule nitrosami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control paradigms. Unlike volatile, small-molecule nitrosamines (e.g., NDMA), NDSRIs share structural similarity with the Active Pharmaceutical Ingredient (API) and are uniquely generated during synthesis or degradation.

Mechanistic Background & Analytical Causality

Mechanism of Formation

Itraconazole contains a 1-(4-methoxyphenyl)piperazine moiety. During API synthesis or long-term storage, trace nitrites (often present as impurities in excipients, solvents, or water) can react with the secondary amine intermediate, leading to the formation of the highly stable N-nitroso compound[1].

Analytical Strategy & Causality (E-E-A-T)

Quantifying trace NDSRIs (parts-per-billion, ppb) within a massive excess of API matrix presents severe analytical challenges. Our protocol relies on three causal pillars to ensure trustworthiness and accuracy:

  • Matrix-Mitigating Sample Preparation (Anti-Solvent Precipitation): To detect ppb levels of the NDSRI, the sample must be prepared at a high concentration (e.g., 50 mg/mL API). Injecting this directly would cause catastrophic ion suppression and contaminate the MS source. Because Itraconazole is highly lipophilic (logP ~5.6) and virtually insoluble in water, we dissolve the sample in Dimethyl Sulfoxide (DMSO) and crash out the API using an aqueous anti-solvent. The more polar NDSRI remains in the supernatant.

  • Orthogonal Chromatographic Selectivity: A Biphenyl UHPLC column is selected over a standard C18 phase. The biphenyl stationary phase leverages π−π interactions, providing enhanced retention and orthogonal selectivity for the aromatic piperazine ring of the NDSRI, effectively separating it from residual API degradation products.

  • Divert Valve & ESI-MS/MS: Even after precipitation, trace API remains. A divert valve is programmed to send the LC effluent to waste during the API's elution window, protecting the mass spectrometer. Detection is performed via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM), targeting the characteristic loss of the nitroso group (-30 Da).

Workflow Visualization

NDSRI_Analysis API Itraconazole API (Matrix) NDSRI 1-(4-methoxyphenyl)-4-nitrosopiperazine (Target NDSRI) API->NDSRI Degradation/Synthesis Nitrite Nitrosating Agents (Trace Nitrites) Nitrite->NDSRI Reaction Prep1 Dissolve in DMSO (Complete Solubilization) NDSRI->Prep1 Sample Prep Prep2 Aqueous Precipitation (Matrix Crash-Out) Prep1->Prep2 Add Water/Buffer Centrifuge High-Speed Centrifugation (Isolate Supernatant) Prep2->Centrifuge Phase Separation LC UHPLC Separation (Biphenyl Column) Centrifuge->LC 2 µL Injection Divert Divert Valve (API to Waste) LC->Divert Elution MS ESI-MS/MS (MRM) (ppb-Level Quantitation) Divert->MS Target Window Waste Waste Divert->Waste API Window

Workflow detailing the formation, matrix precipitation, and LC-MS/MS quantitation of the NDSRI.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Standard: 1-(4-methoxyphenyl)-4-nitrosopiperazine reference standard (CAS 75051-59-1)[2].

  • Internal Standard (IS): Isotopically labeled surrogate (e.g., N-Nitrosophenylpiperazine-d4) to self-validate against matrix effects.

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and DMSO.

  • Additives: LC-MS grade Formic Acid.

Matrix-Mitigating Sample Preparation
  • Weighing: Accurately weigh 50.0 mg of Itraconazole drug substance into a 2.0 mL low-bind Eppendorf tube.

  • Solubilization: Add 200 µL of DMSO to the tube. Vortex vigorously for 2 minutes until the API is completely dissolved.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL).

  • Anti-Solvent Precipitation: Slowly add 790 µL of LC-MS grade Water while vortexing. The Itraconazole matrix will immediately precipitate as a dense white solid.

  • Centrifugation: Centrifuge the suspension at 15,000 rpm (4°C) for 15 minutes to pellet the API.

  • Filtration: Carefully transfer 500 µL of the clear supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

UHPLC Chromatographic Conditions
  • Column: Biphenyl UHPLC Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: LC Gradient and Divert Valve Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BDivert Valve Status
0.00.4955Waste
1.00.4955Waste
2.00.48020MS (Target Window)
5.00.44060MS (Target Window)
6.00.4595Waste (API Elution)
8.00.4595Waste
8.10.4955Waste
11.00.4955Waste (Equilibration)
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in ESI positive mode. The N-NO bond is highly susceptible to collision-induced dissociation (CID), making the loss of 30 Da (NO) the primary quantitative transition.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-(4-methoxyphenyl)-4-nitrosopiperazine222.1192.116Quantifier
1-(4-methoxyphenyl)-4-nitrosopiperazine222.1177.124Qualifier
IS (Surrogate-d4)196.1166.115Internal Standard

(Note: Exact source parameters such as capillary voltage, desolvation temperature, and gas flows must be empirically optimized for the specific MS platform used).

Method Validation & Self-Validating System

To ensure the trustworthiness of the analytical data, the method must be validated according to ICH Q2(R2) guidelines, specifically tailored for trace-level genotoxic impurities. The use of the internal standard acts as a self-validating mechanism; if matrix suppression occurs due to slight variations in precipitation efficiency, the IS response will flag the anomaly, preventing false negatives.

Table 3: System Suitability and Validation Criteria

Validation ParameterAcceptance CriteriaScientific Rationale
Specificity No interfering peaks >30% of LOQ at target RTEnsures residual API fragments do not produce false positives.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Must meet regulatory Acceptable Intake (AI) limits (typically < 10 ppb).
Recovery (Accuracy) 80% - 120% at LOQ levelValidates that the analyte is not co-precipitated with the API during the anti-solvent crash.
Linearity R2≥0.995 Ensures accurate quantitation across the expected risk range.
Matrix Effect IS-normalized matrix factor: 0.85 - 1.15Confirms the divert valve and precipitation steps successfully removed ion-suppressing matrix.

References

  • Title: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability Source: U.S. Food and Drug Administration (FDA) / Federal Register URL: [Link]

  • Title: N-Nitroso Itraconazole Impurity 1 | CAS 75051-59-1 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Nitrosamine impurities: guidance for marketing authorisation holders Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Nitrosamine impurities - About HMA Source: Heads of Medicines Agencies (HMA) URL: [Link]

Sources

Method

Application Note: Assessment of 1-(4-methoxyphenyl)-4-nitrosopiperazine as a Potential Genotoxic Impurity in Pharmaceutical Products

Abstract The discovery of N-nitrosamine impurities in marketed pharmaceutical products has created a critical need for robust risk assessment, sensitive analytical detection, and effective control strategies.[1][2] N-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of N-nitrosamine impurities in marketed pharmaceutical products has created a critical need for robust risk assessment, sensitive analytical detection, and effective control strategies.[1][2] N-nitrosamines are classified as probable human carcinogens, making their presence, even at trace levels, a significant patient safety concern.[3] This application note provides a comprehensive technical guide for addressing the potential presence of 1-(4-methoxyphenyl)-4-nitrosopiperazine, a nitrosamine drug substance-related impurity (NDSRI), that may arise from manufacturing processes involving 1-(4-methoxyphenyl)piperazine or related structures. We present a logical framework for risk identification, genotoxicity assessment, and a detailed protocol for a sensitive quantitative analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Regulatory Landscape of Genotoxic Impurities

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued stringent guidance for the control of nitrosamine impurities in human drugs.[4][5][6] These guidelines mandate that pharmaceutical manufacturers perform comprehensive risk assessments to identify any potential for nitrosamine formation in their active pharmaceutical ingredients (APIs) and drug products.[7]

The International Council for Harmonisation (ICH) M7(R2) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[8][9][10] N-nitroso compounds are classified as a "cohort of concern" due to their high mutagenic potency.[10] Therefore, any N-nitroso impurity, such as 1-(4-methoxyphenyl)-4-nitrosopiperazine, requires careful toxicological assessment and control to a level that poses negligible carcinogenic risk, often defined by an acceptable intake (AI) limit.[11][12]

Risk Identification: Formation Pathway

The primary risk for the formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine stems from the presence of its secondary amine precursor, 1-(4-methoxyphenyl)piperazine, and a nitrosating agent under favorable conditions (e.g., acidic pH). The precursor may be a starting material, intermediate, or degradation product, while nitrosating agents (e.g., nitrous acid formed from nitrites) can be introduced through raw materials, excipients, or solvents.[13]

The chemical reaction involves the nitrosation of the secondary amine group on the piperazine ring.

Sources

Application

Application Note: In Vitro Genotoxicity and Metabolic Profiling of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Target Audience: Researchers, Toxicologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The detection of N-nitrosam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Pharmaceutical Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The detection of N-nitrosamine drug substance-related impurities (NDSRIs) has triggered a paradigm shift in pharmaceutical quality control and regulatory toxicology. 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is a complex nitrosopiperazine derivative representative of the ICH M7 "cohort of concern" [1][1].

The Causality of Toxicity: Unlike direct-acting mutagens, nitrosamines are inert in their parent form. They require metabolic bioactivation to exert their genotoxic effects [2][2]. Standard in vitro assays often fail to detect nitrosamine mutagenicity because standard rat liver S9 fractions lack sufficient levels of specific Cytochrome P450 (CYP) enzymes—primarily CYP2A6 and CYP2E1—required for their activation.

To prevent false negatives and accurately assess the carcinogenic risk of 1-(4-methoxyphenyl)-4-nitrosopiperazine, the protocols detailed in this guide utilize optimized, self-validating metabolic systems: Hamster S9 for bacterial assays and 3D HepaRG spheroids for mammalian assays [3][3].

Metabolic Bioactivation Pathway

The genotoxicity of nitrosopiperazines is driven by CYP-mediated α-hydroxylation [4][4]. This oxidation yields an unstable α-hydroxy nitrosamine that spontaneously decomposes into a diazohydroxide and an aldehyde. Subsequent dehydration forms a highly reactive alkyl diazonium ion, an electrophile that alkylates nucleophilic centers on DNA (e.g., O6-guanine, N7-guanine), leading to frameshift or base-pair substitution mutations.

Pathway N1 1-(4-methoxyphenyl)-4-nitrosopiperazine (Parent NDSRI) N3 α-Hydroxy Nitrosamine (Unstable Intermediate) N1->N3 α-Hydroxylation N2 CYP450 Enzymes (CYP2A6, CYP2E1) N2->N3 Catalysis N4 Diazohydroxide + Aldehyde N3->N4 Spontaneous Cleavage N5 Alkyl Diazonium Ion (Reactive Electrophile) N4->N5 Dehydration N6 DNA Adducts (O6-Alkylguanine) N5->N6 Electrophilic Attack on DNA N7 Mutagenesis / Genotoxicity N6->N7 DNA Damage Response

CYP450-mediated bioactivation of 1-(4-methoxyphenyl)-4-nitrosopiperazine to DNA-reactive ions.

Experimental Workflows & Protocols

Protocol A: The Enhanced Bacterial Reverse Mutation Assay (Enhanced Ames Test)

Causality of Experimental Design: Standard Ames tests often produce false negatives for nitrosamines due to the high volatility of diazonium intermediates and inadequate CYP profiles in standard rat liver S9. The Enhanced Ames Test utilizes a 30% Hamster liver S9 fraction (which possesses higher baseline CYP2A6/2E1 activity) and a 30-minute liquid pre-incubation step to maximize the generation of reactive intermediates before the bacteria are immobilized in agar [5][5].

Step-by-Step Methodology:

  • Preparation of the S9 Mix: Reconstitute Hamster liver S9 homogenate to a final concentration of 30% (v/v) in a cofactor solution containing 4 mM NADP+, 5 mM Glucose-6-phosphate, 8 mM MgCl2, and 33 mM KCl in 100 mM sodium phosphate buffer (pH 7.4).

    • Self-Validation Check: Always run a concurrent positive control (e.g., N-nitrosodiethylamine, NDEA) to verify CYP2A6/2E1 enzymatic activity.

  • Pre-Incubation Phase: In a sterile glass tube, combine 100 µL of 1-(4-methoxyphenyl)-4-nitrosopiperazine (dissolved in DMSO, max 5% final DMSO volume), 500 µL of the 30% Hamster S9 mix, and 100 µL of overnight Salmonella typhimurium culture (strains TA100 and TA1535, targeting base-pair substitutions). Incubate at 37°C for 30 minutes with gentle shaking (150 rpm).

  • Immobilization and Plating: Add 2.0 mL of molten top agar (supplemented with trace histidine/biotin) to the pre-incubation tube. Vortex gently and immediately pour over the surface of a minimal glucose agar plate. Allow to solidify at room temperature.

  • Incubation and Scoring: Invert plates and incubate at 37°C for 48 to 72 hours. Count revertant colonies using an automated colony counter.

Protocol B: 3D HepaRG CometChip Assay for Mammalian Genotoxicity

Causality of Experimental Design: Regulatory bodies increasingly require mammalian cell data to contextualize bacterial results [6][6]. Standard 2D cell cultures rapidly dedifferentiate and lose CYP expression. Culturing human HepaRG cells as 3D spheroids restores in vivo-like mRNA expression of CYP1A2, CYP2A6, and CYP2E1, creating a metabolically competent New Approach Methodology (NAM) for NDSRI testing.

Step-by-Step Methodology:

  • 3D Spheroid Generation: Seed differentiated human HepaRG cells at a density of 5,000 cells/well in 96-well ultra-low attachment (ULA) plates. Culture for 10 days in William's E medium supplemented with 10% FBS and 0.1% DMSO to allow compact spheroid formation and CYP induction.

  • Compound Exposure: Treat the 10-day-old spheroids with varying concentrations of 1-(4-methoxyphenyl)-4-nitrosopiperazine (e.g., 0.1, 1.0, 10, and 100 µM) for 24 hours.

    • Self-Validation Check: Concurrently measure cell viability using an ATP-based luminescence assay. Only analyze DNA damage at concentrations yielding >70% viability to exclude false positives caused by apoptotic DNA fragmentation.

  • Spheroid Dissociation: Wash spheroids with PBS and incubate with TrypLE Express for 15 minutes at 37°C. Mechanically triturate to achieve a single-cell suspension.

  • CometChip Loading and Lysis: Load the single-cell suspension into a 96-well CometChip (agarose microwell array). Submerge the chip in alkaline lysis buffer (pH > 13) overnight at 4°C to strip histones and unwind DNA.

  • Electrophoresis and Analysis: Perform alkaline electrophoresis at 1 V/cm for 30 minutes. Neutralize the chip, stain with SYBR Gold, and capture images via fluorescence microscopy. Quantify DNA double-strand breaks by calculating the % Tail DNA using automated Comet analysis software.

Quantitative Data Summaries

The following tables illustrate the expected differential outcomes when utilizing standard vs. optimized metabolic systems, highlighting the necessity of the protocols outlined above.

Table 1: Expected Enhanced Ames Test Results (S. typhimurium TA100)

TreatmentMetabolic SystemConcentrationMean Revertants/PlateMutagenic Call
Vehicle Control (DMSO)30% Hamster S90 µ g/plate 115 ± 12Negative
1-(4-methoxyphenyl)-4-nitrosopiperazine 30% Hamster S9 10 µ g/plate 340 ± 25 Positive
NDEA (Positive Control)30% Hamster S950 µ g/plate 850 ± 45Positive
1-(4-methoxyphenyl)-4-nitrosopiperazine10% Rat S9 (Standard)10 µ g/plate 125 ± 15Negative (False)

Table 2: 3D HepaRG CometChip Assay Results (Mammalian Genotoxicity)

TreatmentCulture ModelConcentrationCell Viability (%)% Tail DNAGenotoxic Call
Vehicle Control (DMSO)3D Spheroid0 µM100%2.5 ± 0.8Negative
1-(4-methoxyphenyl)-4-nitrosopiperazine 3D Spheroid 10 µM 92% 28.4 ± 3.2 Positive
1-(4-methoxyphenyl)-4-nitrosopiperazine2D Monolayer10 µM95%4.1 ± 1.1Negative (False)

References

  • Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Product Specifications." URL:[Link]

  • National Institutes of Health (NIH). "Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment." PMC. URL:[Link]

  • National Institutes of Health (NIH). "Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models." PMC. URL:[Link]

  • GenEvolutioN. "Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities." URL:[Link]

  • National Institutes of Health (NIH). "Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells." PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Methoxyphenyl)-4-nitrosopiperazine (p-MeO-Ph-NNP)

Welcome to the Technical Support Center for 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS No. 75051-59-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS No. 75051-59-1)[1]. As a genotoxic nitrosamine impurity (GNI) often monitored in active pharmaceutical ingredients (APIs) containing phenylpiperazine moieties, ensuring the chemical stability of your reference standards is critical for accurate LC-MS/MS quantification.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity during your analytical workflows.

Part 1: Quantitative Stability Profile

To establish a baseline for your experimental design, the following table synthesizes the quantitative stability data for N-nitrosopiperazine derivatives under various environmental stressors[2][3][4].

Environmental StressorConditionStability / Half-LifeMechanistic Causality
Temperature (Short-term) 20°C (Dark)Stable (>24 days)High thermal activation energy required for N-NO bond cleavage[4].
Temperature (Long-term) 2°C to 8°C (Dark)Stable (>1 year)Recommended standard storage to prevent solvent evaporation and microbial growth.
Thermal Stress 150°C (Aqueous)Thermally StableN-nitrosopiperazines resist thermal degradation in the absence of light/catalysts[2].
Light Exposure (UV/Sunlight) Ambient Light / UV t1/2​ = 6–11 minutes Rapid photolytic cleavage due to π→π∗ transitions at ~230 nm and ~340 nm[3][5].
pH (Acidic) >1M Strong AcidRapid DenitrosationProtonation of the nitroso oxygen drives acid-catalyzed denitrosation[4].
pH (Neutral/Basic) pH 4.0 – 9.0Highly StableResistant to hydrolytic degradation under neutral and alkaline conditions[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my p-MeO-Ph-NNP standard degrading rapidly on the benchtop despite being kept at room temperature? A1: The degradation is photolytic, not thermal. N-nitrosopiperazines possess two distinct UV absorption bands: a strong peak at ~230 nm and a weaker band at ~340 nm[5]. Exposure to ambient laboratory lighting or sunlight provides enough photonic energy to induce homolytic cleavage of the N–NO bond. This generates a reactive 1-(4-methoxyphenyl)piperazine aminium radical and a nitrosyl radical ( NO)[3]. Resolution: All handling must occur under low-actinic (yellow) lighting, and solutions must be stored in amber glassware.

G A p-MeO-Ph-NNP (Intact N-NO Bond) B UV Photon Absorption (λ ~230 nm or ~340 nm) A->B Ambient Light C Homolytic Cleavage (Excited State) B->C Energy Transfer D Aminium Radical Secondary Amine C->D N-N Bond Break E Nitrosyl Radical (•NO) C->E N-N Bond Break

Caption: Photolytic degradation pathway of N-nitrosopiperazines via UV-induced homolytic cleavage.

Q2: Can I use 0.1% Formic Acid in my sample diluent for LC-MS/MS? A2: Yes. While strong acids (>1M) cause rapid denitrosation, dilute organic acids like 0.1% formic acid (pH ~2.7) used in standard LC-MS/MS mobile phases do not compromise the short-term stability of the nitrosamine during the autosampler residence time[4]. However, for long-term stock solution storage, neutral organic solvents (e.g., LC-MS grade Methanol or Acetonitrile) are preferred to eliminate any risk of slow acid-catalyzed hydrolysis.

Part 3: Troubleshooting Guide for Analytical Workflows

Issue: High Variance or Signal Loss During LC-MS/MS Quantification

Symptoms: The calibration curve for p-MeO-Ph-NNP is non-linear, or the peak area fluctuates significantly between consecutive injections of the same vial. Root Cause Analysis: If photolytic degradation has been ruled out, the issue likely stems from the collision-induced dissociation (CID) dynamics within the mass spectrometer. Protonated N-nitrosopiperazines exhibit highly sensitive, competitive fragmentation pathways at low collision energies. Specifically, they fluctuate between the loss of nitric oxide (NO) and the loss of nitrosyl hydride (HNO)[2]. Minor fluctuations in the electrospray (ESI) source conditions or collision voltage will drastically alter the ratio of these two product ions.

Corrective Action: Do not rely on a single Multiple Reaction Monitoring (MRM) transition. You must sum the transitions for both fragmentation pathways to self-validate the total ion count and stabilize the signal[2].

G Start Issue: Signal Variance in LC-MS/MS Check1 Verify Storage (Amber Vials, 2-8°C) Start->Check1 Path1 Exposed to Light Check1->Path1 Path2 Stored Correctly Check1->Path2 Fix1 Action: Remake Standards Protect from UV Path1->Fix1 Resolves Photodegradation Check2 Check MRM Transitions & Collision Energy Path2->Check2 Fix2 Action: Sum Transitions (Loss of NO + Loss of HNO) Check2->Fix2 Resolves CE Fluctuations

Caption: Troubleshooting workflow for resolving signal loss and quantification errors in LC-MS/MS.

Part 4: Self-Validating Experimental Protocol

Methodology: Preparation and Storage of p-MeO-Ph-NNP Standard Solutions

This protocol establishes a self-validating system to ensure standard integrity from weighing to injection.

Prerequisites:

  • Environment: Low-actinic (yellow) lighting.

  • Materials: LC-MS grade Methanol, Amber volumetric flasks, PTFE-lined amber HPLC vials.

Step-by-Step Workflow:

  • Equilibration: Remove the neat p-MeO-Ph-NNP reference standard from 2°C–8°C storage. Allow the sealed vial to equilibrate to room temperature in the dark for 30 minutes to prevent condensation, which can introduce moisture and weigh-in errors.

  • Primary Stock Preparation (1.0 mg/mL): Weigh exactly 10.0 mg of p-MeO-Ph-NNP into a 10 mL amber volumetric flask. Dissolve and make up to volume with LC-MS grade Methanol.

    • Causality: Methanol is chosen over water to prevent microbial growth and ensure complete solubility, maximizing long-term stability at -20°C[4].

  • Aliquoting: Divide the primary stock into 0.5 mL single-use aliquots in amber cryovials. Store immediately at -20°C.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles and repeated atmospheric exposure, guaranteeing that the standard concentration remains absolute for up to 10 weeks[4].

  • Working Solution Preparation: Thaw a single aliquot under low-actinic light. Dilute to the required working concentration (e.g., 1–100 ng/mL) using the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Transfer to amber HPLC vials.

  • System Suitability Test (SST) / Validation: Before running the sample batch, inject a "Forced Degradation Control" (a working solution deliberately exposed to UV light for 30 minutes).

    • Validation Logic: The SST must show a >50% reduction in the p-MeO-Ph-NNP peak and the appearance of the secondary amine peak. If the dark-stored working solution matches the intact peak area of historical data and shows no secondary amine, the storage and handling protocol is validated.

References

  • Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine | CAS 75051-59-1." Pharmaffiliates Catalog. Available at: [Link]

  • Kaaris Labs. "1-(4-Methoxyphenyl)-4-nitrosopiperazine | CAS 75051-59-1 | Nitrosamines." Kaaris Labs Product Data. Available at:[Link]

  • Gomez et al. "N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study." PubMed (NIH), 2010. Available at:[Link]

  • Sørensen et al. "Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation." Academia.edu / International Journal of Greenhouse Gas Control, 2013. Available at: [Link]

  • Seyler et al. "Long Term Stability of Volatile Nitrosamines in Human Urine." PMC - NIH, 2010. Available at:[Link]

  • Lee et al. "Effect of pH on UV Photodegradation of N-Nitrosamines in Water." Journal of Korean Society on Water Environment, 2016. Available at: [Link]

Sources

Optimization

overcoming matrix effects in 1-(4-methoxyphenyl)-4-nitrosopiperazine LC-MS/MS

Welcome to the Technical Support Center for Nitrosamine Analysis . This portal is designed for analytical scientists and drug development professionals troubleshooting complex liquid chromatography-tandem mass spectromet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Analysis . This portal is designed for analytical scientists and drug development professionals troubleshooting complex liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Below is our comprehensive guide dedicated to overcoming matrix effects when quantifying the mutagenic impurity 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOP-NP) in pharmaceutical formulations.

Part 1: Diagnostic Fundamentals

What is causing my MeOP-NP signal to fluctuate or disappear in formulated samples? In LC-MS/MS, matrix effects primarily manifest as ion suppression (or rarely, enhancement). When co-eluting matrix components (APIs, excipients, or salts) enter the mass spectrometer's ionization source simultaneously with MeOP-NP, they compete for available charge and surface area on the solvent droplets. Because MeOP-NP is a trace-level impurity (often measured in parts-per-billion), the overwhelming concentration of the API easily outcompetes it, leading to a false negative or artificially low quantification [1].

How do I prove that matrix effects are the root cause? You must validate the presence of matrix effects by calculating the Matrix Factor (MF) .

  • Continuously infuse a neat standard of MeOP-NP post-column into the MS source.

  • Simultaneously inject a blank sample matrix through the autosampler and LC column.

  • Observe the baseline MeOP-NP signal. A sudden dip in the baseline at the MeOP-NP retention time confirms co-eluting matrix components are suppressing ionization.

  • Calculate the MF: MF=Peak Area in SolventPeak Area in Matrix​ . An MF<0.85 or >1.15 indicates severe matrix interference requiring intervention.

Part 2: Troubleshooting Guide & FAQs

Q1: My ESI method shows an 80% signal suppression for MeOP-NP. Should I change my mobile phase?

A: Before changing the mobile phase, switch your ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) . Causality: ESI relies on liquid-phase charge transfer, making it highly susceptible to droplet-surface competition from non-volatile matrix components. APCI, however, relies on gas-phase ion-molecule reactions. Because the matrix components are often less volatile than the small MeOP-NP molecule, APCI physically separates the analyte from the matrix during the vaporization step, drastically reducing ion suppression [1]. The FDA has increasingly adopted APCI and High-Resolution Mass Spectrometry (HRMS) to mitigate these exact issues in nitrosamine testing [2].

Q2: The API co-elutes exactly with MeOP-NP. How can I resolve this chromatographically?

A: Standard C18 columns often fail to separate lipophilic APIs from MeOP-NP. You must exploit the specific chemical structure of MeOP-NP. Causality: MeOP-NP contains a 4-methoxyphenyl group. By switching to a Phenyl-Hexyl stationary phase , you introduce orthogonal π−π (pi-pi) interactions. The electron-rich methoxyphenyl ring of MeOP-NP will interact strongly with the phenyl phase, shifting its retention time away from aliphatic or strictly basic APIs. Additionally, utilize a divert valve to send the high-concentration API peak to waste, preventing it from entering and contaminating the MS source.

Q3: Direct injection after protein precipitation is failing. What is the best sample preparation strategy?

A: You must move to a targeted Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) utilizing pH manipulation. Causality: The nitrosamine group itself is neutral, but the aniline-like nitrogen on the piperazine ring of MeOP-NP has a predicted pKa of approximately 5.4.

  • If you adjust the sample to pH 8.0 , MeOP-NP becomes fully uncharged and highly lipophilic.

  • You can then extract it using a non-polar solvent like Methyl tert-butyl ether (MTBE), leaving highly polar excipients and salts behind in the aqueous layer. Extraction with neutralization is a proven necessity for complex piperazine-based nitrosamines [3].

Q4: How do I correct for residual, unavoidable matrix effects?

A: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically MeOP-NP-d4 or a closely related deuterated analog. Causality: A SIL-IS co-elutes perfectly with your analyte and experiences the exact same ionization suppression. By quantifying the ratio of the MeOP-NP peak area to the MeOP-NP-d4 peak area, the matrix effect cancels out mathematically, ensuring your protocol is a self-validating system.

Part 3: Quantitative Data Summary

The following table summarizes the expected quantitative improvements when applying the above troubleshooting strategies to MeOP-NP extraction from a complex tablet formulation (e.g., 100 mg API load).

Optimization StrategyIonization SourceSample PrepRetention Time (min)Matrix Factor (MF)Absolute Recovery (%)
Baseline Method ESI (+)Direct Injection4.2 (C18)0.25 (Severe)35%
Source Optimization APCI (+)Direct Injection4.2 (C18)0.70 (Moderate)38%
Phase Optimization APCI (+)Direct Injection6.5 (Phenyl-Hexyl)0.88 (Acceptable)40%
Full Optimization APCI (+)LLE (pH 8.0)6.5 (Phenyl-Hexyl)1.02 (Ideal) 92%

Part 4: Validated Experimental Protocol

Self-Validating LLE & LC-MS/MS Workflow for MeOP-NP

Step 1: Sample Preparation (pH-Driven LLE)

  • Spike: Weigh 100 mg of the crushed tablet matrix into a 15 mL centrifuge tube. Spike with 10 µL of MeOP-NP-d4 internal standard (100 ng/mL).

  • Dissolution: Add 2 mL of LC-MS grade water. Vortex for 5 minutes to dissolve polar excipients.

  • Neutralization: Add 500 µL of 0.1 M Ammonium Bicarbonate buffer (pH 8.0). Rationale: This forces the MeOP-NP (pKa ~5.4) into its neutral, lipophilic state.

  • Extraction: Add 4 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes. The neutral MeOP-NP partitions into the upper organic layer, while polar matrix components remain in the lower aqueous layer.

  • Reconstitution: Transfer 3 mL of the upper MTBE layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Analysis

  • Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Methanol.

  • Gradient: Start at 5% B, ramp to 60% B over 5 minutes, flush at 95% B.

  • Divert Valve: Send eluent to waste from 0–2 minutes (diverting polar salts) and from 7–9 minutes (diverting late-eluting lipophilic API).

  • Detection: APCI in positive mode. Monitor the specific MRM transitions for MeOP-NP and MeOP-NP-d4. Calculate the MF for every batch to self-validate the run.

Part 5: Workflow Visualization

MatrixEffectTroubleshooting Start Signal Suppression Observed for MeOP-NP Diagnostic Run Post-Column Infusion (Evaluate Matrix Factor) Start->Diagnostic Decision Identify Suppression Mechanism Diagnostic->Decision ESI ESI Droplet Competition Switch to APCI Source Decision->ESI Source Limit Coelution API Co-elution Use Phenyl-Hexyl Column Decision->Coelution Chromatographic Extraction High Matrix Load Optimize LLE (pH > 7.5) Decision->Extraction Sample Prep Validation Validate with SIL-IS (MeOP-NP-d4) ESI->Validation Coelution->Validation Extraction->Validation Success Matrix Effect Mitigated (MF = 0.85 - 1.15) Validation->Success

Decision tree for diagnosing and mitigating LC-MS/MS matrix effects in MeOP-NP quantification.

Part 6: References

  • LCGC International. "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." Discusses the critical shift from ESI to APCI to overcome ion suppression in nitrosamine analysis.

  • U.S. Food and Drug Administration (FDA). "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals." Details regulatory standards and the necessity of high-resolution, highly selective mass spectrometry for complex matrices.

  • MDPI - Pharmaceuticals. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Highlights the necessity of extraction with neutralization for piperazine-based nitrosamines to overcome severe matrix effects.

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 1-(4-methoxyphenyl)-4-nitrosopiperazine

Welcome to the technical support guide for the chromatographic analysis of 1-(4-methoxyphenyl)-4-nitrosopiperazine. This molecule, a key nitrosamine impurity, presents unique analytical challenges due to its structural p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 1-(4-methoxyphenyl)-4-nitrosopiperazine. This molecule, a key nitrosamine impurity, presents unique analytical challenges due to its structural properties—specifically, the basic piperazine moiety and its potential for trace-level quantification requirements. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, blending foundational chromatographic principles with field-proven troubleshooting strategies. Our goal is to empower you to develop robust, accurate, and reproducible analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: Why is my peak for 1-(4-methoxyphenyl)-4-nitrosopiperazine showing significant tailing?

Answer: Peak tailing is the most frequently encountered issue for this analyte and is almost always caused by secondary interactions between the molecule and the stationary phase.

  • Causality—The Role of Silanols: The core of the problem lies with the basic nitrogen atoms in the piperazine ring. In reversed-phase chromatography, which typically uses silica-based columns (like C18), the silica surface contains residual acidic silanol groups (Si-OH). The basic piperazine nitrogen can interact strongly with these acidic sites via a secondary ionic mechanism.[1][2] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a pronounced tail.

  • Solutions:

    • Mobile Phase Modification (Competitive Inhibition): Introduce a basic additive, or "tail-suppressing agent," into your mobile phase. A common choice is 0.1% (v/v) triethylamine (TEA) or diethylamine (DEA).[1][3] These small basic molecules will competitively bind to the active silanol sites on the stationary phase, effectively masking them from the analyte and minimizing the secondary interactions that cause tailing.

    • Control Mobile Phase pH: Suppress the ionization of the silanol groups by operating at a lower pH (e.g., pH ≤ 3) using an acidifier like formic acid or phosphoric acid.[2] When the silanols are not ionized, their ability to interact with the basic analyte is significantly reduced.

    • Employ Modern Column Chemistries: Switch to a column specifically designed to minimize silanol interactions. Modern "base-deactivated" or "high-purity silica" columns have far fewer accessible silanol groups. Columns with hybrid particle technology (combining silica and organosiloxane) also offer excellent peak shape for basic compounds.[2][4]

Q2: I'm observing peak fronting. What is the likely cause and how do I fix it?

Answer: Peak fronting, where the leading edge of the peak is sloped, is typically related to column overload or issues with the sample solvent.

  • Causality—Saturation and Solvent Effects:

    • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet. This means there aren't enough available binding sites, and subsequent analyte molecules travel down the column faster, leading to a fronting peak.[1][2]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, the sample band will not focus properly at the head of the column.[5] This causes the band to spread prematurely, often resulting in a fronting peak.

  • Solutions:

    • Reduce Analyte Load: Prepare a dilution series of your sample and inject decreasing amounts. If fronting diminishes with lower concentrations, you have confirmed column overload. Adjust your sample preparation to fall within the column's linear range.

    • Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve your standard and sample in the initial mobile phase composition of your gradient.[1][5] If solubility is an issue, use the weakest solvent possible that still ensures complete dissolution.

Q3: My analyte peak has poor resolution from the main API peak or other impurities. How can I improve the separation?

Answer: Achieving adequate resolution is critical, especially when quantifying trace-level impurities next to a high-concentration Active Pharmaceutical Ingredient (API).[6] The solution lies in manipulating the selectivity of your chromatographic system.

  • Causality—Insufficient Selectivity: Resolution is a function of efficiency, retention, and selectivity. If your peaks are sharp (good efficiency) but still overlapping, the issue is poor selectivity—meaning the system is not distinguishing well enough between the analyte and the interfering compound.

  • Solutions:

    • Modify the Organic Solvent: The choice of organic modifier in the mobile phase is a powerful tool. If you are using acetonitrile, try substituting it with methanol (or vice-versa). Methanol and acetonitrile have different selectivities and can alter the elution order or spacing of peaks.

    • Optimize the Gradient Profile: If you are using a gradient, try making it shallower around the elution time of your analyte. A slower increase in organic solvent strength will give the compounds more time to interact with the stationary phase, often improving separation.[7]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, change the column. A Pentafluorophenyl (PFP) phase can provide alternative selectivity for aromatic compounds like 1-(4-methoxyphenyl)-4-nitrosopiperazine through pi-pi and dipole-dipole interactions, which are different from the hydrophobic interactions of a C18 column.[1]

Q4: The retention time of my analyte is unstable and shifts between injections. What should I check?

Answer: Retention time stability is key for reliable identification and quantification. Drifting retention times usually point to issues with the system's equilibrium, temperature, or mobile phase.[8]

  • Causality—System Instability: The analyte's retention time is a direct result of its interaction with the equilibrated column under constant conditions. Any variation in these conditions will manifest as a shift in retention.

  • Solutions:

    • Ensure Adequate Column Equilibration: Before starting a sequence, and especially after changing the mobile phase, ensure the column is fully equilibrated. A common rule of thumb is to flush the column with 10-15 column volumes of the initial mobile phase.

    • Use a Column Oven: Fluctuations in ambient laboratory temperature can affect retention times. Using a thermostatically controlled column oven set to a stable temperature (e.g., 35 °C or 45 °C) provides much better reproducibility.[3][9]

    • Check Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a buffer, check for signs of precipitation. Prepare fresh mobile phases daily to avoid compositional changes due to evaporation of the more volatile organic component.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting HPLC method for 1-(4-methoxyphenyl)-4-nitrosopiperazine?

Answer: A reversed-phase HPLC (RP-HPLC) method coupled with either UV or Mass Spectrometry (MS) detection is the standard approach. A validated method for the parent compound, 1-(4-methoxyphenyl)piperazine, provides an excellent starting point.[10] See the table and protocol below for a robust starting point.

Q2: Which detector is better for this analysis: UV or Mass Spectrometry?

Answer: The choice depends entirely on the required sensitivity.

  • UV Detection: The methoxyphenyl group provides a UV chromophore. Detection can be set around 240 nm.[9] This is suitable for purity analysis or when the analyte is present at higher concentrations.

  • Mass Spectrometry (MS) Detection: For trace-level impurity analysis, as is common for nitrosamines, MS detection (specifically LC-MS/MS) is essential.[11][12][13] It provides the required sensitivity (often at ppb levels) and selectivity to confidently identify and quantify the analyte in complex matrices.[14] Atmospheric Pressure Chemical Ionization (APCI) can be more robust for nitrosamine analysis than Electrospray Ionization (ESI).[11]

Q3: How can I prevent the artificial formation of my analyte during sample preparation or analysis?

Answer: This is a critical consideration for all nitrosamine analyses.

  • Protect from Light: Nitrosamines can be photolytically unstable. Use amber vials and protect samples from direct light to prevent degradation and inaccurate quantification.[15]

  • Avoid High Temperatures: If considering Gas Chromatography (GC), be aware that high temperatures in the injection port can cause thermal degradation of some compounds or even promote the formation of nitrosamines from precursors.[11] This is a key reason why LC-MS is often the preferred technique.

  • Control pH: Avoid highly acidic conditions during sample preparation if potential nitrosating agents (like residual nitrites) and amine precursors are present, as this can lead to in-situ formation of nitrosamines.[15]

Data Presentation & Protocols

Table 1: Recommended Starting HPLC-UV/MS Conditions
ParameterRecommendationRationale & Key Considerations
Column ACE C18 or equivalent (e.g., 250 mm x 4.6 mm, 5 µm)[9]A standard C18 provides good hydrophobic retention. Ensure it is a modern, high-purity silica column for better peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress silanol interactions and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common choice. Methanol can be used as an alternative for selectivity optimization.[9]
Gradient Program 0-2 min: 35% B; 2-15 min: 35%→75% B; 15-17 min: 75% B; 17-18 min: 75%→35% B; 18-25 min: 35% BA gradient is necessary to elute the compound with good peak shape and to clean the column of late-eluting impurities. This is a starting point and must be optimized.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 45 °C[9]Elevated temperature improves efficiency and reproducibility.
Injection Volume 10 µLA typical volume, but should be optimized to avoid column overload.
UV Detection 240 nm[9]Corresponds to a UV absorbance maximum for related structures.
MS Detection ESI or APCI in Positive Ion Mode; Monitor transition m/z 222.1 → [Product Ion]MS provides superior sensitivity and selectivity. The exact product ion for MRM would need to be determined by infusion of a reference standard. The precursor ion would be [M+H]+.
Experimental Protocol: Standard and Sample Preparation

This protocol provides a general guideline. It must be adapted and validated for your specific sample matrix.

  • Reagent Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (e.g., 1 µg/mL):

    • Accurately weigh ~10 mg of 1-(4-methoxyphenyl)-4-nitrosopiperazine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is your 100 µg/mL stock solution.

    • Perform a serial dilution (e.g., 1 mL into 100 mL) using the same solvent to achieve the desired working concentration.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample (e.g., drug substance or powdered tablets) into a volumetric flask.

    • Add a suitable extraction solvent (ideally the initial mobile phase composition). The amount and choice of solvent will depend on the matrix and target concentration.

    • Vortex or sonicate to ensure complete dissolution/extraction.

    • Dilute to the mark and mix well.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial before injection.[16]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

G cluster_0 Start: Chromatographic Issue cluster_1 Problem Identification cluster_2 Potential Causes cluster_3 Solutions start Poor or Inconsistent Peak Shape Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Broad Broad / Low Efficiency start->Broad Cause_Tailing Secondary Silanol Interactions Tailing->Cause_Tailing Likely for basic compounds Cause_Fronting Column Overload or Solvent Mismatch Fronting->Cause_Fronting Cause_Broad Column Deterioration or Extra-Column Volume Broad->Cause_Broad Sol_Tailing 1. Add Basic Modifier (TEA/DEA) 2. Lower Mobile Phase pH 3. Use Base-Deactivated Column Cause_Tailing->Sol_Tailing Sol_Fronting 1. Reduce Injection Amount 2. Match Sample Solvent to Mobile Phase Cause_Fronting->Sol_Fronting Sol_Broad 1. Replace Column/Guard Column 2. Check Tubing/Connections Cause_Broad->Sol_Broad

Caption: A logical workflow for troubleshooting common peak shape issues.

Diagram 2: Mechanism of Peak Tailing and Mitigation

Caption: How basic modifiers in the mobile phase prevent peak tailing.

References

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Optimization

1-(4-methoxyphenyl)-4-nitrosopiperazine degradation pathways and prevention

Welcome to the Technical Support Center for Nitrosamine Stability and Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Stability and Analysis. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Working with complex nitrosamines like 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPNP) requires a deep understanding of reaction kinetics and molecular vulnerabilities.

This guide provides field-proven insights into the causality behind MeOPNP degradation, equipping you with self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Section 1: Degradation Pathways & Mechanisms (FAQ)

Q: What are the primary molecular degradation pathways for MeOPNP in solution? A: Due to the N-nitroso group attached to the piperazine ring, MeOPNP is highly susceptible to three primary degradation routes[1]:

  • Photolytic Cleavage: The N–N(O) bond strongly absorbs UV light (typically exhibiting maxima around 230–250 nm and 330–350 nm). Exposure to UV irradiation causes homolytic cleavage of this bond, yielding the secondary amine (1-(4-methoxyphenyl)piperazine) and a nitric oxide (NO•) radical[2].

  • Thermal Denitrosation: At elevated temperatures (e.g., >100°C), N-nitrosopiperazines undergo heat-driven decomposition. Studies on related piperazine nitrosamines demonstrate that this thermal breakdown follows Arrhenius temperature dependence with an activation energy of approximately 94 kJ/mol[3].

  • Oxidative/Hydrolytic Breakdown: In the presence of reactive oxygen species (ROS) or extreme pH shifts, the molecule can undergo ROS-driven oxidation, resulting in the formation of nitrate derivatives and ring-opened fragments[1].

Pathways MeOPNP 1-(4-methoxyphenyl)-4-nitrosopiperazine (Intact Nitrosamine) UV Photolytic Cleavage (UV 254-340 nm) MeOPNP->UV Thermal Thermal Denitrosation (>100°C) MeOPNP->Thermal Oxidative Oxidative Degradation (ROS / Peroxides) MeOPNP->Oxidative Amine 1-(4-methoxyphenyl)piperazine (Secondary Amine) UV->Amine Radical Nitric Oxide (NO•) / Nitrite UV->Radical Thermal->Amine Thermal->Radical Degradants Nitrate Derivatives & Amine Fragments Oxidative->Degradants

Primary degradation pathways of 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Q: Why does the degradation rate of MeOPNP vary so drastically between different solvent matrices? A: Matrix effects fundamentally alter photolytic and thermal kinetics. In complex matrices (e.g., degraded amine solvents, wastewater, or formulations with high excipient loads), background compounds act as "inner filters." They absorb UV light and convert it to heat before it can interact with the nitrosamine[4]. This reduces the effective UV penetration depth, shifting the degradation kinetics from pseudo-first-order (seen in clean water) to zero-order[4].

Section 2: Experimental Troubleshooting & Prevention

Q: How can I prevent unintended degradation of MeOPNP during sample preparation and storage? A: Nitrosamines are notoriously photosensitive and thermally labile. To prevent degradation, you must engineer your workflow to eliminate environmental triggers[1]:

  • Actinic Shielding: Standard fluorescent laboratory lighting can induce slow photolytic cleavage over several hours. Always use amber glassware or foil-wrapped vessels.

  • Temperature Control: Maintain autosampler temperatures at 4°C. Avoid high-temperature evaporation techniques (like unoptimized SpeedVac or heated nitrogen blowdown) which can inadvertently trigger thermal denitrosation[3].

  • pH Optimization: Acidic conditions generally inhibit reductive degradation pathways, whereas alkaline conditions (pH 9–11) have been shown to drastically accelerate degradation in the presence of reducing agents (e.g., sulfites)[5].

Q: My LC-MS/MS quantification of MeOPNP is inconsistent. What is the root cause? A: Inconsistent quantification is rarely an instrument failure; it is usually a sample integrity issue. First, ensure that your sample matrix does not contain residual oxidants or transition metals that catalyze hydrolytic breakdown[1]. Second, evaluate your extraction process. If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), verify that the nitrosamine isn't degrading in the extraction solvent while waiting in the autosampler queue.

Quantitative Degradation Parameters for N-Nitrosopiperazines
PathwayKey Catalyst / DriverKinetic OrderActivation Energy / ConditionPrimary Degradants
Photolytic UV Light (230–350 nm)Pseudo-first-orderDependent on photon fluxSecondary amine, NO•
Thermal Heat (>100°C)First-order~94 kJ/molSecondary amine, NOx
Reductive UV + Sulfite (pH 11)Pseudo-first-orderHigh efficiency at alkaline pHAmines, reduced nitrogen
Oxidative ROS / PeroxidesVariableMatrix-dependentNitrates, oxidized fragments

Section 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for profiling MeOPNP stability. Every step is designed to isolate variables and close the mass balance.

Workflow Prep Sample Preparation (Amber Vials) Stress Controlled Degradation (UV/Thermal) Prep->Stress Quench Reaction Quenching (Cooling/pH drop) Stress->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Step-by-step experimental workflow for nitrosamine stability profiling.

Protocol 1: Controlled UV-Photolysis Assay for Stability Testing

Purpose: To determine the photostability of MeOPNP and calculate its degradation half-life in a specific formulation matrix. Causality: By controlling the photon flux and isolating the UV variable in a quartz vessel, we can accurately determine the pseudo-first-order rate constant without thermal confounding factors[5].

  • Preparation: Prepare a 100 ng/mL solution of MeOPNP in the target matrix using amber volumetric flasks to prevent premature photon exposure.

  • Baseline Sampling: Aliquot 1 mL into a dark LC vial as the t=0 control. Quench immediately by storing at 4°C.

  • Irradiation: Place the remaining solution in a quartz reaction vessel (Note: Quartz is mandatory as standard borosilicate glass blocks UV-C wavelengths). Expose the sample to a calibrated 254 nm low-pressure mercury lamp[5].

  • Time-Course Sampling: Extract 1 mL aliquots at t=5,10,20,30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot to an amber vial containing 10 µL of a radical scavenger (e.g., ascorbic acid) to halt secondary oxidative reactions, and place on ice[1].

  • Analysis: Analyze via LC-MS/MS. Plot ln(C/C0​) vs. time to determine the pseudo-first-order degradation rate constant ( k ).

Protocol 2: Thermal Stability Profiling

Purpose: To map the thermal denitrosation threshold of MeOPNP during simulated manufacturing processes (e.g., drying, heated mixing, or GC injection). Causality: Purging the headspace with nitrogen eliminates oxidative degradation, ensuring that any observed breakdown is strictly thermal[3].

  • Preparation: Dissolve MeOPNP in a high-boiling, inert solvent (e.g., DMSO or a buffered aqueous solution) at a concentration of 1 µg/mL.

  • Sealing: Aliquot 2 mL into heavy-walled, PTFE-lined screw-cap glass vials. Purge the headspace with Nitrogen gas for 30 seconds to displace oxygen.

  • Heating: Submerge the vials in a precision-controlled oil bath at targeted stress temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Sampling: Remove one vial per temperature at predetermined intervals (e.g., 1, 2, 4, 8 hours).

  • Quenching: Rapidly submerge the vials in an ice-water bath to instantly arrest thermal kinetics.

  • Analysis: Quantify the remaining MeOPNP. Self-Validation Step: Simultaneously monitor for the appearance of the 1-(4-methoxyphenyl)piperazine degradant to ensure mass balance closure.

References

  • Reduction of nitrosamines in CO2 capture by UV-light Climit URL:[Link]

  • Nitrosamine Degradation Pathways ResolveMass Laboratories Inc. URL:[Link]

  • Thermal Decomposition of N-nitrosopiperazine ResearchGate URL:[Link]

  • Nitrosamine degradation by UV light in post-combustion CO2 capture: Effect of solvent matrix ResearchGate URL:[Link]

  • Reductive Degradation of N-Nitrosodimethylamine via UV/Sulfite Advanced Reduction Process: Efficiency, Influencing Factors and Mechanism MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the quantification of complex Nitrosamine Drug Substance Related Impurities (NDSRIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the quantification of complex Nitrosamine Drug Substance Related Impurities (NDSRIs).

1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPNP) (CAS: 75051-59-1, Molecular Weight: 221.3) is a specific NDSRI that presents unique sample preparation hurdles[1]. Its structure combines a polar nitrosamine moiety with a hydrophobic methoxyphenyl group, creating an amphiphilic profile that is highly sensitive to extraction thermodynamics and matrix interferences.

If you are experiencing low recovery (typically <70%) during method validation or routine LC-MS/MS testing, the issue usually stems from one of three areas: extraction loss, matrix-induced ion suppression, or artifactual degradation[2]. This guide provides field-proven, self-validating strategies to isolate the root cause and optimize your analytical workflows.

Diagnostic Troubleshooting Workflow

Before altering your method, use the logical framework below to isolate whether your low recovery is a physical loss during sample preparation or an optical illusion caused by the mass spectrometer's detector response.

TroubleshootingFlow Start Low Recovery of MeOPNP (< 70%) CheckSpike Did post-extraction spiked matrix recover well? Start->CheckSpike MatrixEffect Matrix Effect Identified (Ion Suppression in ESI) CheckSpike->MatrixEffect No (Signal Suppressed) ExtractionLoss Physical Loss Identified (Extraction or Degradation) CheckSpike->ExtractionLoss Yes (Physical Loss) DiluteShoot Implement SIL-IS or Optimize Chromatography MatrixEffect->DiluteShoot CheckEvap Are samples evaporated during prep? ExtractionLoss->CheckEvap OptimizePrep Optimize SALLE pH (Remove Formic Acid) CheckEvap->OptimizePrep No ReduceTemp Reduce N2 temp to <30°C Do not dry completely CheckEvap->ReduceTemp Yes

Figure 1: Diagnostic decision tree for isolating root causes of low MeOPNP recovery.

In-Depth Troubleshooting FAQs

Q1: My absolute recovery drops significantly during the Salting-out Liquid-Liquid Extraction (SALLE) phase. Why is this happening, and how do I fix it? Causality & Solution: The piperazine ring in MeOPNP introduces specific acid-base dynamics. A common analytical mistake is acidifying the extraction solvent to match the LC mobile phase. Research on structurally similar piperazine-derived nitrosamines (e.g., 1-methyl-4-nitrosopiperazine) demonstrates that adding formic acid during the extraction phase severely diminishes recovery, often dropping it below 50%[3]. Acidification alters the protonation state of the non-nitrosated nitrogen, increasing its aqueous solubility and preventing efficient partitioning into the organic phase. Actionable Fix: Perform your extraction using neutral Acetonitrile. Reserve the use of 0.1% Formic Acid strictly for the LC mobile phase to enhance ESI(+) ionization[3].

Q2: I have verified my extraction efficiency using neat standards, but my recovery in the formulated drug product is still low. Is the compound degrading? Causality & Solution: If neat standards recover well but matrix samples do not, you are likely experiencing matrix-induced ion suppression rather than physical loss[4]. High-concentration excipients or the API itself co-elute with MeOPNP and compete for charge in the Electrospray Ionization (ESI) source, artificially lowering the detector response. Actionable Fix: Implement a self-validating isotope dilution approach. Spike a Stable Isotope-Labeled Internal Standard (SIL-IS) into the sample before extraction. Calculate recovery based on the Analyte/IS ratio rather than absolute peak area[5]. Furthermore, optimizing the MS source temperature can improve the desolvation of complex matrices[6].

Q3: We evaporate our extracts under nitrogen to concentrate the sample and improve the Limit of Quantitation (LOQ). Could this be causing the low recovery? Causality & Solution: Yes. Nitrosamines exhibit varying degrees of volatility and thermal instability. Prolonged evaporation, especially at elevated temperatures or to complete dryness, leads to significant evaporative loss of the analyte[2]. Actionable Fix: If concentration is mandatory to meet acceptable intake limits, evaporate under a gentle nitrogen stream at temperatures not exceeding 30°C. Critically, do not evaporate to complete dryness; stop at ~100 µL and reconstitute immediately.

Q4: Are there handling precautions specific to the stability of MeOPNP? Causality & Solution: The N-NO bond is highly photolabile. Exposure to ambient laboratory UV light causes homolytic cleavage of the N-NO bond, leading to rapid degradation of the nitrosamine back into its secondary amine precursor[2]. Actionable Fix: All sample preparation must be conducted using actinic (amber) glassware or under UV-filtered laboratory lighting.

Quantitative Impact of Method Parameters

The following table summarizes how specific experimental choices quantitatively impact the recovery of piperazine-based nitrosamines.

ParameterSub-Optimal ConditionResulting RecoveryOptimized ConditionResulting RecoveryScientific Rationale
Extraction Solvent pH Acetonitrile with 0.1% FA< 50%Pure Acetonitrile (Neutral)> 90%Acidification protonates the piperazine ring, reducing organic partitioning[3].
Matrix Compensation External Calibration40-60%Stable Isotope-Labeled IS95-105%IS mathematically corrects for ESI(+) signal suppression caused by co-eluting excipients[4].
Evaporation Temp 50°C to complete dryness< 30%30°C, stop at 100 µL> 85%Minimizes thermal degradation and evaporative loss of the volatile nitrosamine[2].
Light Exposure Transparent GlasswareVariable / DecayingAmber GlasswareStablePrevents photolytic homolytic cleavage of the sensitive N-NO bond[2].
Self-Validating Experimental Protocol: SALLE for MeOPNP

To ensure absolute trustworthiness in your results, this protocol incorporates a post-extraction spike to mathematically differentiate between extraction loss and matrix suppression.

SALLE_Workflow Step1 1. Sample Dissolution (Aqueous Buffer, pH 7-8) Step2 2. SIL-IS Spiking (Internal Validation Step) Step1->Step2 Step3 3. Salting-Out (Add NaCl / MgSO4) Step2->Step3 Step4 4. Solvent Addition (Acetonitrile, No Formic Acid) Step3->Step4 Step5 5. Phase Separation (Centrifuge @ 4000 rpm) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ Mode, MRM) Step5->Step6

Figure 2: Self-validating SALLE workflow for MeOPNP extraction from complex matrices.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of the crushed drug product into a 15 mL amber centrifuge tube to prevent photodegradation.

  • Dissolution: Add 2.0 mL of LC-MS grade water (neutral pH). Vortex for 5 minutes to ensure complete dissolution of the API and suspension of excipients.

  • Pre-Extraction Spike: Spike the sample with 20 µL of SIL-IS working solution (e.g., 100 ng/mL).

  • Salting-Out: Add 1.0 g of anhydrous Magnesium Sulfate (MgSO4) and 0.25 g of Sodium Chloride (NaCl) to drive the partition thermodynamics.

  • Organic Partitioning: Add 2.0 mL of pure Acetonitrile. Crucial: Do not add Formic Acid to the extraction solvent[3].

  • Agitation & Separation: Shake vigorously for 3 minutes. Centrifuge at 4000 rpm for 10 minutes at 10°C.

  • Collection: Transfer exactly 1.0 mL of the upper organic layer to an amber HPLC vial.

  • Validation Control (Post-Extraction Spike): For method development, prepare a parallel unspiked matrix sample. After step 7, spike this extract with the target MeOPNP standard.

    • Diagnostic Calculation: Comparing the Pre-Spike to the Post-Spike calculates true extraction efficiency. Comparing the Post-Spike to a Neat Standard calculates the matrix effect.

References
  • SynThink Research Chemicals. "1-(4-Methoxyphenyl)-4-nitrosopiperazine | 75051-59-1". synthinkchemicals.com. 1

  • The Analytical Scientist. "Trends and Challenges in Nitrosamine Testing: Part Two". theanalyticalscientist.com. 5

  • Aurigene Pharmaceutical Services. "Winning Strategies to Develop an Analytical Method for Nitrosamines". aurigeneservices.com. 6

  • Waters Corporation. "Navigating the Uncertainties of the Nitrosamine Impurity Crisis". waters.com. 4

  • Organic Process Research & Development (ACS Publications). "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation". acs.org. 2

  • Journal of Pharmaceutical and Biomedical Analysis (via Ovid). "Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry". ovid.com. 3

Sources

Optimization

Technical Support Center: Refinement of Extraction Methods for 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(4-methoxyphenyl)-4-nitrosopiperazine. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-methoxyphenyl)-4-nitrosopiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of extracting and purifying this specific nitroso-piperazine derivative. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-methoxyphenyl)-4-nitrosopiperazine and what are its basic properties?

A1: 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS No. 75051-59-1) is a chemical intermediate with the molecular formula C₁₁H₁₅N₃O₂.[1][2] It is often encountered as a potential impurity in the synthesis of pharmaceuticals like Itraconazole and Posaconazole.[2][3] While specific data is limited, related piperazine compounds are often crystalline solids, slightly soluble in water but more soluble in organic solvents like ethanol and DMSO.[4] The nitroso group (-N=O) makes the compound reactive and susceptible to degradation.[5][6]

Q2: What are the primary safety concerns when handling this compound?

A2: Nitroso compounds as a class should be handled with care due to their potential reactivity and biological activity.[6][7] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.[8]

Q3: Why is the extraction of this compound particularly challenging?

A3: The challenges stem from two main aspects of its structure:

  • The Piperazine Ring: This moiety imparts basic properties, meaning its solubility is highly dependent on the pH of the aqueous phase.

  • The Nitroso Group: This functional group is sensitive to both oxidation (conversion to a nitro group, -NO₂) and reduction, especially in the presence of light, strong acids/bases, or residual oxidizing/reducing agents from the synthesis step.[5][7]

Q4: What analytical methods are recommended for verifying the purity of the extracted product?

A4: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a powerful technique for assessing purity and quantifying the compound.[9] For definitive structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended.[10] ¹H-NMR and Mass Spectrometry are also essential for full characterization.[1]

Troubleshooting Guide: Extraction & Purification

This section addresses specific problems you may encounter during the liquid-liquid extraction (LLE) of 1-(4-methoxyphenyl)-4-nitrosopiperazine from a crude reaction mixture.

Scenario 1: Low Extraction Yield

Question: "I've completed my synthesis, and after performing a standard liquid-liquid extraction with dichloromethane, my yield of the desired nitrosopiperazine is significantly lower than expected. What could be the cause?"

Answer: Low yield in an extractive workup of a basic compound like this is most often linked to incorrect pH control or product degradation. Let's break down the possibilities.

Causality & Logic: The piperazine nitrogen atom is basic. In an acidic aqueous solution (low pH), this nitrogen will be protonated, forming a water-soluble salt. This salt will remain in the aqueous layer and will not be extracted by an immiscible organic solvent. To extract it, you must convert it back to the neutral, "free base" form, which is more soluble in organic solvents.

Troubleshooting Steps:

  • Verify Aqueous Phase pH: Before extraction, ensure the aqueous layer of your reaction mixture is basic. Use a pH meter or pH paper to check. The pH should be adjusted to >9 to ensure the piperazine is fully deprotonated.

  • Basification Strategy: Add a suitable base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH), dropwise while monitoring the pH. Be cautious with strong bases like NaOH, as they can sometimes promote degradation of sensitive functional groups.

  • Solvent Selection: While dichloromethane (DCM) is a common choice, its density can sometimes lead to emulsion issues. Consider using ethyl acetate or tert-Butyl methyl ether (MTBE) as alternatives. Ensure you perform multiple extractions (e.g., 3x with 1/3 volume of the aqueous phase) to maximize recovery.

  • Check for Degradation: The nitroso group is sensitive.[5] If your reaction workup involved strong oxidizing or reducing conditions, or if the mixture was exposed to strong light or high heat for extended periods, the product may have degraded. Analyze a sample of your aqueous layer by TLC or LC-MS before and after basification to see if the product is present and intact.

Workflow: Diagnosing Low Yield

G start Low Extraction Yield check_ph Measure pH of Aqueous Phase start->check_ph ph_ok pH > 9 check_ph->ph_ok Yes ph_low pH < 9 check_ph->ph_low No check_degradation Analyze Aqueous & Organic Layers (TLC/LC-MS) ph_ok->check_degradation adjust_ph Adjust pH to >9 with NaHCO₃/NaOH ph_low->adjust_ph re_extract Re-extract with Organic Solvent adjust_ph->re_extract re_extract->check_degradation product_in_aq Product found in Aqueous Layer? check_degradation->product_in_aq Analysis Results product_degraded Product Degraded? product_in_aq->product_degraded No solvent_issue Issue: Inefficient Extraction (Increase extraction repetitions, consider different solvent) product_in_aq->solvent_issue Yes degradation_issue Issue: Product Degradation (Review synthesis workup, minimize light/heat exposure) product_degraded->degradation_issue Yes product_degraded->solvent_issue No

Caption: Troubleshooting workflow for low extraction yield.

Scenario 2: Persistent Emulsion During Extraction

Question: "When I shake my separatory funnel with the basified reaction mixture and ethyl acetate, a thick, stable emulsion forms at the interface that won't separate, even after waiting a long time. How can I break this emulsion?"

Answer: Emulsion formation is a common problem in liquid-liquid extraction, often caused by the presence of surfactant-like impurities, fine particulates, or high concentrations of dissolved salts.[11]

Troubleshooting Steps:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to force a phase separation.[11]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[11]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a funnel. This can help to remove the fine particulates that may be stabilizing the emulsion.[11]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion.[11]

  • Solvent Modification: Add a small amount of a different solvent, like methanol, to the mixture. This can alter the polarity of the system and disrupt the emulsion. Be aware that this may affect the partitioning of your product.

Method Principle When to Use
Addition of Brine Increases ionic strength of the aqueous phase.First-line approach for most common emulsions.
Gentle Inversion Reduces mechanical agitation.Proactive step to prevent emulsion formation.
Filtration Removes particulate matter.When suspended solids are visible.
Centrifugation Uses g-force to separate phases.For stubborn emulsions in smaller volumes.
Scenario 3: Product is Contaminated After Extraction

Question: "My extracted product looks clean by TLC, but after removing the solvent, the ¹H-NMR shows it's only ~85% pure. What are the likely impurities and how can I remove them?"

Answer: Impurities can be carried over from the synthesis or generated during the workup. For this specific compound, the most likely impurities are the starting material (1-(4-methoxyphenyl)piperazine) and an over-oxidation product (1-(4-methoxyphenyl)-4-nitropiperazine).

Causality & Logic:

  • Unreacted Starting Material: If the nitrosation reaction did not go to completion, you will have leftover 1-(4-methoxyphenyl)piperazine. This is also a base and will co-extract with your product.

  • Over-oxidation Product: The nitroso group is an intermediate oxidation state between an amine and a nitro group. Aggressive or non-selective reaction/workup conditions can cause it to oxidize to the corresponding nitro compound.[5]

Purification Protocol: Flash Column Chromatography

This is the most effective method for removing structurally similar impurities.

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a gradient system to determine the optimal polarity. A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Begin with 10% Ethyl Acetate in Hexanes.

    • Gradually increase the polarity to 20%, 30%, and so on.

  • Procedure: a. Dissolve your crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to create a "dry load." This prevents band broadening on the column. c. Load the dry powder onto the top of your packed silica gel column. d. Begin eluting with the starting mobile phase (e.g., 10% EtOAc/Hexanes). e. Collect fractions and monitor them by TLC, staining with a potassium permanganate stain (which will visualize compounds that can be oxidized). f. The less polar compound will elute first. Typically, the order of elution from silica will be: Product > Starting Material > Over-oxidized Product (nitro compounds are generally more polar). g. Combine the pure fractions and remove the solvent under reduced pressure.

Workflow: Purification Strategy

G start Impure Extracted Product identify Identify Impurities (NMR, LC-MS) start->identify impurity_type Impurity Type? identify->impurity_type starting_material Unreacted Starting Material (1-(4-methoxyphenyl)piperazine) impurity_type->starting_material Basic oxidized_product Over-Oxidized Product (Nitro-piperazine) impurity_type->oxidized_product Polar purification Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) starting_material->purification oxidized_product->purification verify Verify Purity of Fractions (TLC, LC-MS) purification->verify pure_product Pure Product verify->pure_product

Caption: General workflow for purification of the target compound.

References
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. 12

  • ExportersIndia. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. 4

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. 13

  • SynThink Research Chemicals. (n.d.). 1-(4-Methoxyphenyl)-4-nitrosopiperazine. 1

  • BenchChem. (n.d.). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. 9

  • Food and Drug Administration (Taiwan). (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. 10

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 14

  • SVAK Lifesciences. (n.d.). 1-(4-Methoxyphenyl)-4-nitrosopiperazine | CAS No.75051-59-1. 3

  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-4-nitrosopiperazine | 75051-59-1. 2

  • Pharmaffiliates. (n.d.). 1-(4-Methoxyphenyl)-4-nitrosopiperazine. 15

  • PubChemLite. (n.d.). 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. 16

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. 17

  • Ku, W. W., & Tynes, R. E. (1980). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. PubMed. 18

  • BenchChem. (n.d.). Technical Support Center: Minimizing Oxidation of the Nitroso Group. 5

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. 11

  • IntechOpen. (2018). Aromatic C-nitroso Compounds. 7

  • AquigenBio. (2024). Synthesis of Nitroso Compounds: A Practical Guide. 6

  • Organic Syntheses. (n.d.). Nitrosobenzene. 8

Sources

Troubleshooting

minimizing ion suppression for 1-(4-methoxyphenyl)-4-nitrosopiperazine in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support guide for the analysis of 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1, Mol. Formula: C₁₁H₁₅N₃O₂)[1][2]. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during LC-MS/MS analysis. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure robust, accurate, and reproducible quantification.

Ion suppression is a significant challenge in LC-MS-based bioanalysis, potentially leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[3][4][5] This guide is designed to help you diagnose, troubleshoot, and ultimately minimize these effects for 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my 1-(4-methoxyphenyl)-4-nitrosopiperazine analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[6][7] In electrospray ionization (ESI), which is commonly used for analyzing polar compounds like nitrosopiperazines, a finite amount of charge is available on the surface of droplets.[6] When matrix components (e.g., salts, phospholipids, endogenous metabolites) co-elute with your analyte, they compete for this charge, leaving fewer ions of 1-(4-methoxyphenyl)-4-nitrosopiperazine to be detected by the mass spectrometer.[8][9] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your method.[10]

Q2: What are the typical symptoms of ion suppression?

Common indicators that your assay may be affected by ion suppression include:

  • Low signal intensity or sensitivity , even at high concentrations.

  • Poor reproducibility and high variability (%CV) between replicate injections of the same sample.

  • Non-linear calibration curves , especially at lower concentrations.

  • Inconsistent internal standard response across different samples.[11]

Q3: How can I definitively confirm that ion suppression is affecting my analysis?

The most reliable method to diagnose and pinpoint ion suppression is a post-column infusion (PCI) experiment .[12][13] This technique involves infusing a standard solution of 1-(4-methoxyphenyl)-4-nitrosopiperazine at a constant rate directly into the MS source while a blank matrix extract is injected onto the LC column. A dip in the otherwise stable baseline signal indicates the retention time at which matrix components are eluting and suppressing the analyte's signal.[14][15]

Q4: What are the most common sources of ion suppression in biological samples?

In bioanalytical matrices such as plasma, serum, or urine, the primary culprits are endogenous components that are often present at much higher concentrations than the analyte.[5][9] These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in positive ESI mode.[4]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate) can crystallize in the ion source, altering spray characteristics and suppressing the signal.[16][17]

  • Proteins and Peptides: Though often removed during sample preparation, residual amounts can still interfere.

  • Co-administered Drugs and their Metabolites: These can co-elute and compete for ionization.[5]

Q5: Is ESI or APCI more susceptible to ion suppression?

Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[6][9] This is because ESI relies on a solution-phase ionization mechanism within the spray droplet, making it highly sensitive to the presence of competing ions and changes in droplet surface tension caused by matrix components.[17] APCI, which uses a gas-phase ionization mechanism, is less affected by non-volatile matrix components.[13] If your method development allows, testing APCI could be a viable strategy.[18]

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving ion suppression issues. Follow this workflow to diagnose the problem and implement effective solutions.

Troubleshooting_Workflow start Start: Low / Variable Signal for 1-(4-methoxyphenyl)-4-nitrosopiperazine confirm_suppression Q: Is it Ion Suppression? Perform Post-Column Infusion (PCI) Experiment start->confirm_suppression suppression_confirmed Suppression Confirmed (Dip in PCI Signal) confirm_suppression->suppression_confirmed Yes no_suppression No Suppression (Stable PCI Signal) Troubleshoot Other Issues: - Instrument Sensitivity - Analyte Stability - Standard Preparation confirm_suppression->no_suppression No optimize_sample_prep 1. Optimize Sample Preparation - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) suppression_confirmed->optimize_sample_prep optimize_lc 2. Optimize Chromatography - Change Column Selectivity - Modify Gradient Profile - Adjust Mobile Phase pH/Additives optimize_sample_prep->optimize_lc If suppression persists optimize_ms 3. Optimize MS Source - Tune Source Parameters - Consider APCI vs. ESI - Use SIL Internal Standard optimize_lc->optimize_ms If suppression persists final_check Re-evaluate with PCI Is Suppression Minimized? optimize_ms->final_check final_check->optimize_sample_prep No, Iterate success Success: Method Optimized Proceed to Validation final_check->success Yes PCI_Setup lc LC System (Pump & Autosampler) column Analytical Column lc->column Mobile Phase tee Tee Union column->tee syringe Syringe Pump (Analyte Standard) syringe->tee Infusion Flow ms MS Ion Source tee->ms Combined Flow

Sources

Optimization

addressing poor peak shape in 1-(4-methoxyphenyl)-4-nitrosopiperazine HPLC analysis

Title: Technical Support Center: Troubleshooting HPLC Peak Shape for 1-(4-methoxyphenyl)-4-nitrosopiperazine Introduction Welcome to the Technical Support Center. Analyzing complex Nitrosamine Drug Substance Related Impu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting HPLC Peak Shape for 1-(4-methoxyphenyl)-4-nitrosopiperazine

Introduction Welcome to the Technical Support Center. Analyzing complex Nitrosamine Drug Substance Related Impurities (NDSRIs) like 1-(4-methoxyphenyl)-4-nitrosopiperazine presents unique chromatographic challenges. This guide is designed for analytical scientists and drug development professionals to troubleshoot and resolve poor peak shape issues—such as splitting, tailing, and broadening—ensuring robust, reproducible, and regulatory-compliant data.

Section 1: Troubleshooting Guide (FAQs)

Q1: Why does 1-(4-methoxyphenyl)-4-nitrosopiperazine present as a split or "double" peak even when the standard is >99% pure? A1: This is a classic manifestation of E/Z isomerism inherent to the nitrosamine functional group[1]. The N-NO bond possesses partial double-bond character due to the delocalization of the amine nitrogen's lone pair into the nitroso group[2]. This delocalization restricts free rotation around the N-N bond, trapping the molecule in two distinct conformational states (E and Z rotamers) at room temperature[1]. Because the 1-(4-methoxyphenyl)piperazine moiety is asymmetric, these rotamers have different dipole moments and spatial arrangements, leading to different binding affinities with the stationary phase[1][2]. If the interconversion rate between these rotamers is slow relative to the chromatographic timescale, they will elute as two distinct peaks or a severely split peak[3].

Q2: How do I definitively prove the double peak is caused by rotamers and not a co-eluting impurity or degradation product? A2: You must execute a temperature-variance study to create a self-validating system. Chromatographic separation of rotamers is highly temperature-dependent[2]. By increasing the column compartment temperature, you provide the thermal energy required to overcome the rotational activation barrier (Gibbs free energy, ΔG‡) of the N-N partial double bond[2]. As the interconversion rate increases, the two peaks will coalesce into a single, sharp peak[3]. If the peaks merge and the total combined peak area remains constant, you have definitively proven rotamerism. If the peaks remain separate or the area changes, you are likely dealing with an impurity or degradant.

Q3: Even after coalescing the rotamers, I observe significant peak tailing (Asymmetry factor > 1.8). What is the mechanistic cause? A3: Peak tailing in this context is driven by secondary interactions. 1-(4-methoxyphenyl)-4-nitrosopiperazine contains a weakly basic aniline-like nitrogen on the piperazine ring, with a predicted pKa of approximately 5.44[4]. At a mid-range pH (e.g., pH 5-7), this nitrogen is partially protonated, while residual silanols (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻). This creates strong, unintended ion-exchange interactions between the analyte and the stationary phase, dragging out the elution profile and causing the tailing.

Q4: How can I eliminate this tailing and achieve a Gaussian peak shape? A4: You must disrupt the secondary ion-exchange interactions through column chemistry and mobile phase pH control[5].

  • pH Control: Lower the mobile phase pH to ~3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the analyte but, more importantly, neutralizes the acidic silanols (Si-OH), shutting down the ion-exchange pathway. Alternatively, raise the pH > 7.5 (using ammonium bicarbonate) to fully deprotonate the analyte into its neutral free-base form.

  • Column Selection: Utilize a highly deactivated, double-endcapped C18 column or a polar-embedded stationary phase (such as a C18-Amide or PFP column)[5]. Polar-embedded groups create a localized water layer that shields the basic piperazine nitrogen from interacting with residual silanols[5].

Q5: My peak is fronting or broadening severely, especially at higher injection volumes. What is happening? A5: This indicates a strong solvent effect (diluent mismatch). If your sample is dissolved in a high percentage of organic solvent (e.g., 100% methanol or acetonitrile) but injected into a highly aqueous initial mobile phase, the analyte will not immediately partition into the stationary phase. Instead, it travels rapidly through the column head in the strong diluent plug, smearing the band before it focuses. To resolve this, always match your sample diluent to the initial mobile phase conditions (e.g., 5-10% organic).

Section 2: Experimental Protocols & Methodologies

Protocol 1: Temperature-Induced Coalescence Validation (Self-Validating Workflow) Purpose: To distinguish E/Z rotamer peak splitting from true chemical impurities.

  • Sample Preparation: Prepare a 50 µg/mL standard of 1-(4-methoxyphenyl)-4-nitrosopiperazine in a diluent matching the initial mobile phase (e.g., 90% Water / 10% Acetonitrile).

  • Baseline Run (25°C): Inject the sample with the column compartment set to 25°C. Record the retention times, peak areas, and resolution (Rs) of the split peaks.

  • Thermal Gradient Injections: Perform sequential injections, increasing the column temperature by 15°C increments (e.g., 40°C, 55°C, 70°C). Allow 15 minutes of column equilibration time between temperature changes.

  • Data Analysis: Plot the resolution (Rs) vs. Temperature. At higher temperatures (>60°C), the peaks should merge into a single peak. Calculate the total peak area at 25°C (Area Peak 1 + Area Peak 2) and compare it to the single peak area at 70°C. A variance of < 2% validates that the splitting is due to E/Z isomerism.

Protocol 2: Silanol Shielding via pH Optimization Purpose: To eliminate peak tailing caused by secondary interactions.

  • Mobile Phase A Preparation: Prepare 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

  • Mobile Phase B Preparation: Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) to provide internal shielding against residual silanols[5].

  • Chromatographic Run: Execute a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. The low pH will neutralize silanols, ensuring the protonated piperazine nitrogen elutes with an asymmetry factor (As) between 0.9 and 1.2.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between experimental conditions and the chromatographic behavior of 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Temperature (°C)Mobile Phase pHColumn TypePeak Shape ObservationAsymmetry (As)Resolution (Rs) of Rotamers
256.5 (Unbuffered)Standard C18Split, severe tailing> 2.01.2 (Partial separation)
252.5 (0.1% TFA)Standard C18Split, sharp peaks1.11.5 (Baseline separation)
402.5 (0.1% TFA)Polar-embedded C18Broadened, merging1.20.6 (Co-elution)
70 2.5 (0.1% TFA) Polar-embedded C18 Single, sharp peak 1.0 N/A (Fully coalesced)

Section 4: Diagnostic Workflows & Mechanistic Diagrams

DiagnosticWorkflow Start Poor Peak Shape Detected 1-(4-methoxyphenyl)-4-nitrosopiperazine Split Peak Splitting / Doublet Start->Split Tail Severe Tailing (As > 1.5) Start->Tail Broad Fronting / Broadening Start->Broad Action1 Run Temperature Study (25°C -> 70°C) Split->Action1 Action2 Lower pH to < 3.0 & Use Polar-Embedded Column Tail->Action2 Action3 Match Sample Diluent to Initial Mobile Phase Broad->Action3 Result1 Peaks Coalesce: E/Z Isomerism Confirmed Action1->Result1 Result2 Tailing Eliminated: Silanol Interactions Shielded Action2->Result2 Result3 Sharp Peak Restored: Solvent Effect Resolved Action3->Result3

Diagnostic workflow for identifying and resolving HPLC peak shape anomalies.

Mechanism Z_Isomer Z-Rotamer (Stable at 25°C) Transition Transition State (Restricted N-N Rotation) Z_Isomer->Transition Heat (>60°C) applied E_Isomer E-Rotamer (Stable at 25°C) E_Isomer->Transition Heat (>60°C) applied Coalescence Single Sharp Peak (Fast Interconversion) Transition->Coalescence Overcomes Activation Energy (ΔG‡)

Thermodynamic mechanism of E/Z rotamer coalescence via elevated column temperature.

References

  • QCS Standards. "How to Explain the 'Liquid Chromatography Double Peaks' Caused by ?" QCS Standards, 2 Jan. 2025,[Link]

  • Jiang, Juxing, et al. "Theoretical Explanation of the Peak Splitting of Tobacco-Specific N-Nitrosamines in HPLC." Bulletin of the Korean Chemical Society, ResearchGate, Nov. 2014,[Link]

  • ResolveMass Laboratories Inc. "Isomeric Nitrosamines Analysis." ResolveMass Laboratories, 22 Dec. 2025, [Link]

Sources

Troubleshooting

Advanced Analytical Support Center: Resolving Co-Elution in Nitrosamine Analysis

Welcome to the Technical Support Center for Nitrosamine Analysis. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectrometric bottlenecks when qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrosamine Analysis. This guide is specifically engineered for researchers and drug development professionals facing chromatographic and mass spectrometric bottlenecks when quantifying 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1)[1].

As a piperazine-derived nitrosamine with a molecular weight of 221.3 g/mol [2], this compound frequently exhibits severe co-elution with structurally similar Active Pharmaceutical Ingredients (APIs) or isobaric matrix components. Because global regulatory bodies require the quantification of mutagenic nitrosamines at trace parts-per-billion (ppb) levels[3], resolving these co-elution issues is critical to preventing false-negative reporting and ensuring drug safety.

Section 1: The Causality of Co-Elution and Matrix Effects

Q: Why does 1-(4-methoxyphenyl)-4-nitrosopiperazine frequently co-elute with the parent API, and how does this mechanistically compromise my LC-MS/MS data?

A: Co-elution is a symptom of structural homology. Trace nitrosamines often share the same core lipophilic backbone as their parent APIs (e.g., methoxyphenylpiperazine derivatives). When utilizing standard C18 reversed-phase columns, the hydrophobic dispersion forces are insufficient to differentiate the subtle dipole moment changes introduced by the N -nitroso group.

Mechanistically, the danger of co-elution lies in the Electrospray Ionization (ESI) source . When the trace nitrosamine and the high-concentration API co-elute, they fiercely compete for the limited excess charge on the surface of the ESI droplets. Because the API is typically present at concentrations magnitudes higher than the low-ppb nitrosamine, it monopolizes the available charge. This prevents the nitrosamine from efficiently transferring into the gas phase, resulting in drastic ion suppression and inaccurate quantification 4[4].

G API High Conc. API (Co-eluting) ESI ESI Droplet Formation API->ESI NPZ Trace MeOP-NPZ (Co-eluting) NPZ->ESI Comp Charge Competition at Droplet Surface ESI->Comp Supp Ion Suppression (Signal Loss) Comp->Supp API dominates charge

Mechanism of ESI ion suppression caused by API and trace nitrosamine co-elution.

Section 2: Chromatographic Troubleshooting & Optimization

Q: Standard C18 columns are failing to resolve the nitrosamine from the matrix. What stationary phase chemistry should I use to eliminate isobaric interference?

A: To resolve 1-(4-methoxyphenyl)-4-nitrosopiperazine, you must exploit alternative retention mechanisms beyond simple hydrophobicity. Switching to Biphenyl or Pentafluorophenyl (PFP) stationary phases is a field-proven strategy to improve chromatographic retention and resolution 5[5].

  • Biphenyl columns leverage π−π donor-acceptor interactions. The electron-withdrawing nitroso group alters the electron density of the piperazine ring, allowing the biphenyl phase to selectively delay the nitrosamine's elution relative to the parent amine.

  • PFP columns provide enhanced dipole-dipole, hydrogen bonding, and shape selectivity. This is critical for resolving isobaric interferences that share the same nominal mass but differ in spatial arrangement.

Quantitative Data Summary: Stationary Phase Optimization

The following table summarizes representative performance metrics when shifting from C18 to orthogonal chemistries for piperazine-derived nitrosamines.

Stationary PhasePrimary Interaction MechanismRetention Factor ( k′ )Resolution ( Rs​ ) vs APISignal-to-Noise (S/N)
C18 Hydrophobic Dispersion2.10.8 (Co-elution)15:1 (Suppressed)
PFP Dipole-Dipole / Shape Selectivity3.51.9 (Baseline)120:1
Biphenyl π−π / Hydrophobic4.22.5 (Optimal)185:1

Section 3: Mass Spectrometry & Sample Preparation Workflows

Q: If I achieve partial separation but still observe matrix effects, how can I protect the MS source and improve analyte recovery?

A: You must implement a two-pronged approach: MS Divert Valve Utilization and Solid-Phase Extraction (SPE) . First, by selectively directing the massive API peak to waste and only switching the valve to the mass spectrometer inline for the specific retention window of the nitrosamine, you prevent source contamination and saturation 3[3]. Second, removing interfering matrix components prior to injection via SPE is the most robust way to eliminate co-elution 4[4].

Step-by-Step Methodology: Polymeric SPE Protocol
  • Equilibration: Equilibrate the polymeric reversed-phase SPE cartridge with 2 mL of Methanol, followed by 2 mL of the sample diluent (e.g., Water).

  • Sample Loading: Load the prepared drug substance sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min) to maximize interaction time.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% Methanol in Water) to remove polar impurities and matrix components while retaining the target nitrosamines.

  • Elution: Elute 1-(4-methoxyphenyl)-4-nitrosopiperazine with a stronger organic solvent (e.g., 100% Methanol or Acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial LC mobile phase to ensure peak shape integrity upon injection 4[4].

G Start Co-elution / Matrix Effect Detected Step1 Change Stationary Phase (Biphenyl / PFP) Start->Step1 Step2 Optimize MS Divert Valve (API to Waste) Step1->Step2 If API still suppresses Success Baseline Resolution & Accurate Quantification Step1->Success Step3 Implement SPE Cleanup Step2->Step3 If matrix persists Step2->Success Step3->Success

Stepwise troubleshooting workflow to resolve LC-MS/MS co-elution issues.

Section 4: Self-Validating Systems & Data Integrity

Q: How do I definitively prove that my method is free from co-elution and matrix effects?

A: A scientific protocol must be a self-validating system. To ensure the accuracy of your quantification, you must perform a Matrix Match Validation combined with a Stable Isotope-Labeled (SIL) Internal Standard strategy . The ratio of the internal standard signal versus the analyte signal corrects for unavoidable matrix variations.

Step-by-Step Methodology: Matrix Match Validation
  • Prepare Solution A (Analyte in Solvent): Prepare a standard solution of 1-(4-methoxyphenyl)-4-nitrosopiperazine in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).

  • Prepare Solution B (Analyte in Spiked Matrix): Process a blank matrix sample (known to be free of nitrosamines) through your entire SPE procedure. After the final evaporation step, reconstitute the residue with Solution A.

  • Prepare Solution C (Blank Matrix): Process the blank matrix sample through the entire sample preparation procedure and reconstitute with pure solvent.

  • Analysis & Calculation: Inject all three solutions into the LC-MS/MS system. Ensure the peak area in Solution C is negligible. Compare the peak areas of Solution A and Solution B. If the peak area of Solution B is significantly lower than Solution A, unresolved co-eluting matrix components are still causing ion suppression, and further chromatographic optimization is required 4[4].

References
  • Solutions for the LC-MS/MS determination of nitrosamine impurities in pharmaceutical API's and addressing issues associated with DMF and NDMA co-elution. Discoveracs.org. 5

  • 1-(4-Methoxyphenyl)-4-nitrosopiperazine | 75051-59-1. Pharmaffiliates. 1

  • Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines. Benchchem. 4

  • 1-(4-Methoxyphenyl)-4-nitrosopiperazine | 75051-59-1. SynThink Research Chemicals. 2

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. 3

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. MilliporeSigma.

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 1-(4-methoxyphenyl)-4-nitrosopiperazine quantification

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the analytical landscape in pharmaceutical development. Unlike simple, volatile nitrosamines (e.g., NDMA), NDSRIs are comp...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted the analytical landscape in pharmaceutical development. Unlike simple, volatile nitrosamines (e.g., NDMA), NDSRIs are complex, structurally diverse molecules derived directly from active pharmaceutical ingredients (APIs) or their synthetic intermediates.

As a Senior Application Scientist, I frequently encounter the methodological challenges of quantifying 1-(4-methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1)[1][2]. This specific NDSRI is a nitrosated derivative of 1-(4-methoxyphenyl)piperazine, a critical intermediate in the synthesis of the antifungal drug Itraconazole[3][4]. Due to its trace-level regulatory thresholds and the complex matrix of the API, developing a robust, self-validating quantification method requires a deep understanding of ionization physics, chromatographic separation, and matrix suppression.

This guide objectively compares the analytical platforms available for quantifying 1-(4-methoxyphenyl)-4-nitrosopiperazine and provides a validated, step-by-step LC-MS/MS methodology grounded in current regulatory frameworks[5][6].

The Mechanistic Challenge: NDSRI Formation in Itraconazole

The formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine typically occurs when the secondary amine of the piperazine ring reacts with a nitrosating agent (such as nitrites present in excipients, solvents, or water) under acidic conditions or elevated temperatures during manufacturing or storage[7][8].

G A 1-(4-methoxyphenyl)piperazine (Itraconazole Intermediate) C 1-(4-methoxyphenyl)-4-nitrosopiperazine (NDSRI, CAS: 75051-59-1) A->C Nitrosation (Acidic conditions/Heat) B Nitrosating Agent (e.g., Nitrites in excipients) B->C

Figure 1: Formation pathway of the NDSRI 1-(4-methoxyphenyl)-4-nitrosopiperazine in Itraconazole.

Comparative Analysis of Analytical Platforms

To achieve the ultra-low Limits of Quantitation (LOQ) required by the FDA and EMA (often ≤ 0.03 ppm)[5][9], the analytical platform must maximize signal-to-noise (S/N) ratios while eliminating isobaric interference from the Itraconazole matrix.

Analytical PlatformSensitivity (LOD/LOQ)Selectivity for NDSRIsMatrix Effect HandlingCost & ThroughputScientific Verdict
LC-MS/MS (QqQ) Excellent (< 0.03 ppm)High (via MRM transitions)Good (with SIL-IS)Moderate Cost, High ThroughputGold Standard for routine NDSRI quantitation.
LC-HRMS (Orbitrap/Q-TOF) Good (~0.1 ppm)Very High (Exact mass)Excellent (Post-acquisition extraction)High Cost, Moderate ThroughputBest for untargeted screening and unknown impurity identification.
GC-MS/MS Poor for this analyteModeratePoorLow Cost, High ThroughputUnsuitable. The analyte is non-volatile and thermally labile, risking denitrosation in the GC inlet.
HPLC-UV Poor (> 1 ppm)Low (Co-elution risks)PoorLow Cost, High ThroughputUnsuitable for trace-level genotoxic impurity analysis.
Causality Behind the Verdict: Why LC-MS/MS?

While GC-MS/MS is historically popular for volatile nitrosamines like NDMA, 1-(4-methoxyphenyl)-4-nitrosopiperazine is a heavier, thermally labile molecule[7][10]. Injecting it into a high-temperature GC inlet causes thermal degradation (cleavage of the N-NO bond), leading to severe under-reporting. Therefore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard[6][11].

Mechanistic Method Development: Causality & Optimization

Ionization Strategy: ESI vs. APCI

A critical decision in mass spectrometry is the choice of ionization source. For small, volatile nitrosamines (e.g., NDEA, NDMA), Atmospheric Pressure Chemical Ionization (APCI) is preferred because it minimizes background noise and matrix suppression[12][13].

However, Electrospray Ionization (ESI+) is strictly superior for 1-(4-methoxyphenyl)-4-nitrosopiperazine. Because this NDSRI retains the basic nitrogen architecture of the piperazine ring and has a higher molecular weight (221.26 g/mol ), it readily accepts protons in the liquid phase[7]. ESI+ provides significantly higher ionization efficiency for complex NDSRIs compared to APCI, translating to lower detection limits[7].

Chromatographic Separation

Itraconazole is a highly lipophilic molecule. To prevent the API from suppressing the ionization of the trace NDSRI, we utilize a reversed-phase C18 column . By employing a gradient of 0.1% Formic Acid in water and acetonitrile, the relatively polar NDSRI elutes early, while the heavily retained Itraconazole API is flushed out later in the gradient, physically separating the analyte from the suppressing matrix.

Validated Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol is designed as a self-validating system adhering to USP <1469> guidelines[5][6]. It incorporates an isotopic internal standard to automatically correct for any residual matrix effects.

Step 1: Sample Preparation (Precipitation Extraction)
  • Weighing: Accurately weigh 100 mg of Itraconazole API into a 15 mL centrifuge tube.

  • Spiking: Add 10 µL of Internal Standard solution (e.g., a stable isotope-labeled piperazine nitrosamine at 100 ng/mL).

  • Solubilization: Add 1.0 mL of Methanol and vortex for 2 minutes to completely dissolve the API.

  • Precipitation: Add 4.0 mL of LC-MS grade Water dropwise while vortexing. Causality: Itraconazole is highly insoluble in highly aqueous mixtures and will precipitate out, while the more polar NDSRI remains in the supernatant.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: LC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ formation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

Step 3: Mass Spectrometry (MRM Parameters)

Operate the Triple Quadrupole in ESI+ mode.

  • Precursor Ion: m/z 222.1 ([M+H]+ for C11H15N3O2).

  • Quantifier Transition: m/z 222.1 → 192.1 (Loss of NO group, typical for nitrosamines, Collision Energy: ~15 eV).

  • Qualifier Transition: m/z 222.1 → 122.1 (Cleavage of the piperazine ring, Collision Energy: ~25 eV).

Step 4: System Suitability & Validation Criteria

According to ICH Q2(R2) and USP <1469>[5][6]:

  • Sensitivity: S/N ratio must be ≥ 10 at the LOQ (0.03 ppm).

  • Accuracy (Recovery): Spike recovery at 50%, 100%, and 150% of the Acceptable Intake limit must fall between 70% and 130%[5].

  • Precision: Relative Standard Deviation (RSD) of 6 replicate injections must be ≤ 25%[5].

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Validation (USP <1469>) N1 API Extraction (Methanol/Water) N2 Centrifugation & Filtration (0.22 µm) N1->N2 N3 Reversed-Phase LC (C18, Gradient Elution) N2->N3 N4 ESI+ Ionization [M+H]+ 222.1 N3->N4 N5 MRM Detection (222.1 -> 192.1) N4->N5 N6 System Suitability (S/N > 10 at LOQ) N5->N6 N7 Recovery & Precision (70-130%, RSD < 25%) N6->N7

Figure 2: End-to-end LC-MS/MS analytical workflow and validation logic for NDSRI quantification.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA Guidance Documents. URL:[Link]

  • United States Pharmacopeia (USP). "General Chapter <1469> Nitrosamine Impurities." USP-NF. URL:[Link]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters Application Notes. URL:[Link]

  • Shimadzu Corporation. "Simultaneous Quantitation of N-nitrosamines and NDSRI in API and Formulation by Using a DUIS Ionization Source in LC-MS/MS." Shimadzu Application News. URL:[Link]

  • Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine Reference Standard (CAS 75051-59-1)." Pharmaffiliates Impurity Standards. URL:[Link]

Sources

Comparative

Specificity and Selectivity Studies of 1-(4-Methoxyphenyl)-4-nitrosopiperazine Assays: A Comparative Technical Guide

As regulatory agencies globally tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), the analytical burden on drug development professionals has intensified. 1-(4-Methoxyphenyl)pip...

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory agencies globally tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), the analytical burden on drug development professionals has intensified. 1-(4-Methoxyphenyl)piperazine is a secondary amine utilized as a pharmaceutical intermediate and recognized in forensic toxicology[1]. In the presence of residual nitrites and acidic microenvironments, this secondary amine readily undergoes nitrosation to form 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOP-NP) .

Quantifying trace levels of MeOP-NP in a high-abundance API matrix presents a profound analytical challenge. This guide objectively compares analytical methodologies, detailing the causality behind experimental choices to help you establish a highly specific, self-validating assay.

The Mechanistic Context of MeOP-NP Formation

To design a selective assay, we must first understand the origin of the impurity. NDSRIs like MeOP-NP share a nearly identical structural backbone with their parent API, differing only by the addition of the nitroso (-N=O) group. This structural homology leads to similar physicochemical properties, making chromatographic separation and mass differentiation highly challenging.

pathway A 1-(4-Methoxyphenyl)piperazine (Secondary Amine) D 1-(4-Methoxyphenyl)-4-nitrosopiperazine (MeOP-NP NDSRI) A->D Nitrosation B Nitrosating Agent (e.g., Nitrites) B->D C Acidic Microenvironment (Catalyst) C->D

Figure 1: Mechanistic pathway of 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOP-NP) formation.

The Analytical Challenge: Specificity vs. Selectivity

In nitrosamine analysis, distinguishing between specificity and selectivity is critical:

  • Specificity is the ability to unequivocally identify MeOP-NP, ensuring the signal is generated solely by the nitroso-derivative and not by in-source fragmentation of the parent piperazine.

  • Selectivity is the method's capacity to chromatographically resolve MeOP-NP from other matrix components, avoiding ion suppression and false positives.

Technology Comparison: Selecting the Optimal Assay

While various techniques exist, they do not perform equally when tasked with trace NDSRI quantification. The table below compares the three primary modalities.

Analytical TechniqueSpecificity for MeOP-NPMatrix SelectivityLOD CapabilitySuitability & Causality
HPLC-UV LowPoor~100 ng/mLNot Recommended. Lacks the ability to differentiate the UV absorbance of the nitroso group from the high-abundance parent piperazine backbone.
GC-MS/MS HighModerate~5 ng/mLCaution. While specific, complex piperazine nitrosamines are prone to thermal degradation in the GC inlet, leading to artifact formation and skewed quantification[2].
LC-MS/MS ExceptionalExcellent< 0.1 ng/mLGold Standard. Avoids thermal degradation. Utilizes Multiple Reaction Monitoring (MRM) for absolute specificity and UPLC for superior matrix resolution,[3].

Expert Methodology: The Self-Validating LC-MS/MS Protocol

To achieve the rigorous sensitivity required by regulatory bodies (often <0.03 ppm)[4], the assay must be designed as a self-validating system. Every step in the following LC-MS/MS protocol is engineered to guarantee selectivity and prove its own accuracy during every run.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Action: Spike the sample with a stable isotope-labeled internal standard (e.g., MeOP-NP-d4). Pass the dissolved API matrix through a polymeric reversed-phase SPE cartridge. Wash with 5% methanol, then elute MeOP-NP with 100% dichloromethane.

  • Causality: Direct injection of the API causes massive ion suppression and MS source fouling. SPE selectively retains the less polar nitrosamine while washing away the bulk polar API. The internal standard acts as a self-validating control, automatically correcting for any extraction losses or residual matrix effects.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 5 µL onto a sub-2-µm C18 UPLC column. Use a mobile phase gradient of Water (A) and Methanol (B), both fortified with 0.1% Formic Acid.

  • Causality: The sub-2-µm particles provide the theoretical plates necessary to resolve MeOP-NP from any trace residual API. The addition of 0.1% formic acid is a critical choice; it acts as a proton source, significantly enhancing the ionization efficiency and MS signal intensity of the nitrosamine[2].

Step 3: Ionization Strategy (APCI over ESI)
  • Action: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode rather than Electrospray Ionization (ESI).

  • Causality: ESI is highly susceptible to matrix suppression from co-eluting pharmaceutical excipients. APCI relies on gas-phase ion-molecule reactions, which are inherently more robust and less impacted by matrix interference, providing superior selectivity for low-mass nitrosamines,[5].

Step 4: System Suitability and MS/MS Detection
  • Action: Monitor specific precursor-to-product MRM transitions. Run bracketing calibration standards (ensuring <10% RSD drift) and blank matrix injections (ensuring <5% interference peak area)[5].

  • Causality: Bracketing proves instrument stability across the batch. Blank injections validate the absence of carryover, ensuring that every positive signal is a true detection.

workflow S1 1. Solid-Phase Extraction (SPE) Selectively isolates MeOP-NP from API matrix S2 2. UPLC Separation Sub-2-µm C18, 0.1% Formic Acid mobile phase S1->S2 S3 3. APCI Ionization (+) Minimizes ion suppression from residual matrix S2->S3 S4 4. MS/MS Detection (MRM) Monitors specific precursor-to-product transitions S3->S4 S5 5. Isotopic Quantification Normalizes recovery using stable isotope IS S4->S5

Figure 2: Optimized LC-MS/MS workflow for highly selective MeOP-NP quantification.

Quantitative Validation Data

When the above protocol is executed, the resulting LC-MS/MS assay vastly outperforms traditional methodologies. The table below summarizes the expected validation metrics based on ICH Q2(R1) guidelines, demonstrating the profound impact of combining SPE, APCI, and MRM.

Validation ParameterStandard HPLC-UVOptimized LC-MS/MS (APCI)Regulatory Target
Limit of Detection (LOD) 50.0 ng/mL0.05 ng/mL< 0.1 ng/mL
Limit of Quantitation (LOQ) 150.0 ng/mL0.15 ng/mL< 0.5 ng/mL
Linearity (R²) 0.985> 0.999> 0.990
Matrix Effect (Suppression) N/A< 8% (Corrected via IS)< 15%
Resolution from API (Rs) 1.2 (Co-elution risk)> 3.5 (Baseline resolved)> 1.5

Conclusion

The quantification of 1-(4-methoxyphenyl)-4-nitrosopiperazine demands an analytical approach where specificity and selectivity are engineered into every step. By abandoning general-purpose techniques in favor of a targeted LC-MS/MS workflow—utilizing SPE for matrix removal, formic acid for ionization enhancement, and APCI to bypass suppression—laboratories can establish a self-validating system that meets the most stringent regulatory thresholds with absolute confidence.

References

  • Waters Corporation. Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • LCGC International. Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. Retrieved from[Link]

  • MDPI. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Retrieved from [Link]

Sources

Validation

A Comparative Toxicological Assessment of 1-methyl-4-nitrosopiperazine (Me-PNP) and 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeO-PNP): A Guide for Preclinical Safety Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Specter of Nitrosamines in Research and Development N-nitrosamines represent a class of compounds that are of significant concern...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Specter of Nitrosamines in Research and Development

N-nitrosamines represent a class of compounds that are of significant concern to regulatory bodies and drug developers worldwide. Classified as a "cohort of concern," many N-nitrosamines are potent mutagenic carcinogens. Their presence, even as impurities in active pharmaceutical ingredients (APIs), can pose serious health risks and has led to major drug recalls. This guide provides a comparative toxicological overview of two such compounds: the well-characterized 1-methyl-4-nitrosopiperazine (Me-PNP) and the data-deficient 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeO-PNP).

While extensive data exists for Me-PNP, establishing it as a potent genotoxic carcinogen, there is a notable absence of public toxicological data for MeO-PNP. This document will therefore synthesize the known hazards of Me-PNP and, by applying principles of structure-activity relationships (SAR) and metabolic prediction, establish a robust scientific framework for the necessary toxicological evaluation of MeO-PNP. Our objective is to provide researchers with the foundational knowledge and experimental protocols required to make informed safety assessments.

The Unifying Threat: Metabolic Activation of the N-Nitroso Moiety

The toxicity of most N-nitrosamines is not inherent to the parent molecule but is a consequence of metabolic activation, primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues. The process begins with the enzymatic hydroxylation of the α-carbon (a carbon atom adjacent to the nitroso-substituted nitrogen). This initial step creates an unstable intermediate that spontaneously decomposes, ultimately yielding a highly reactive electrophilic species—a diazonium ion. This ion readily alkylates nucleophilic sites on DNA, forming DNA adducts that, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. This shared mechanism is the fundamental reason why any N-nitroso-containing compound, including MeO-PNP, must be regarded as potentially genotoxic and carcinogenic until proven otherwise.

G cluster_0 Metabolic Activation cluster_1 Cellular Damage Parent Nitrosamine Parent Nitrosamine Unstable α-hydroxy Nitrosamine Unstable α-hydroxy Nitrosamine Parent Nitrosamine->Unstable α-hydroxy Nitrosamine  CYP450 (α-hydroxylation) Diazonium Ion Diazonium Ion Unstable α-hydroxy Nitrosamine->Diazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Diazonium Ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutation & Carcinogenesis Mutation & Carcinogenesis DNA Adducts->Mutation & Carcinogenesis Faulty DNA Repair/Replication

Caption: General metabolic activation pathway of N-nitrosamines.

Toxicological Profile of 1-methyl-4-nitrosopiperazine (Me-PNP)

1-methyl-4-nitrosopiperazine (CAS: 16339-07-4), also known as NMPz, is a well-documented genotoxic compound. Its toxicological profile serves as a critical benchmark for other nitrosopiperazines.

Acute Toxicity

Me-PNP is classified as toxic if swallowed. The acute oral lethal dose (LD50) in rats has been established at 100 mg/kg. This indicates significant toxicity upon a single exposure.

Genotoxicity and Mutagenicity

The mutagenic potential of Me-PNP is firmly established. It has consistently tested positive in the bacterial reverse mutation assay (Ames test), indicating its ability to induce gene mutations. Furthermore, Me-PNP has been shown to cause DNA damage in both rat and human nasal epithelial cells in vitro, as demonstrated by the single-cell microgel electrophoresis (Comet) assay. This genotoxicity is a direct result of its metabolic activation into a DNA-alkylating agent.

Carcinogenicity

In vivo studies have demonstrated the potent carcinogenicity of Me-PNP. Of particular note is its powerful effect on the nasal cavity in rats. Inhalation exposure to Me-PNP vapor resulted in a 100% incidence of nasal tumors (invasive muco-epidermoidal carcinomas) at a total dose 80 times lower than that which caused tumors via oral administration. This highlights not only its carcinogenic potential but also the critical importance of the route of exposure in risk assessment. The compound is suspected of causing cancer in humans.

Data Summary: 1-methyl-4-nitrosopiperazine (Me-PNP)
Toxicological EndpointResultSpecies/SystemReference(s)
Acute Oral Toxicity (LD50) 100 mg/kgRat
Mutagenicity (Ames Test) PositiveSalmonella typhimurium
Genotoxicity (Comet Assay) Positive (DNA strand breaks)Rat & Human Nasal Cells
Carcinogenicity (Inhalation) Potent Nasal CarcinogenRat
GHS Hazard Classification Toxic if swallowed; Suspected of causing genetic defects; Suspected of causing cancerN/A

Toxicological Assessment of 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeO-PNP): An Evidence-Based Prediction

Predicted Metabolic Activation and Genotoxicity

The core toxicophore of MeO-PNP is the N-nitroso group attached to a piperazine ring, identical to that in Me-PNP. Therefore, it is scientifically sound to predict that MeO-PNP will also undergo metabolic activation via α-hydroxylation by CYP enzymes. The primary difference lies in the substituent at the N-4 position: a 4-methoxyphenyl group instead of a methyl group. This aromatic substituent could influence several factors:

  • Metabolic Rate: The electron-donating nature of the methoxy group and the steric bulk of the phenyl ring may alter the rate of α-hydroxylation compared to the small methyl group.

  • CYP Isoform Specificity: The substrate specificity of CYP enzymes could be different for MeO-PNP.

  • Alternative Metabolism: The methoxyphenyl group itself is a site for metabolism (e.g., O-demethylation), which could represent a competing detoxification pathway or potentially lead to different metabolites.

Despite these potential modulations, the fundamental activation pathway leading to a DNA-reactive species is highly probable. Therefore, MeO-PNP must be presumed to be a genotoxic and mutagenic compound pending experimental data to the contrary.

A Framework for Comparative Experimental Evaluation

To address the data gap for MeO-PNP and enable a direct comparison with Me-PNP, a tiered in vitro testing strategy is essential. This approach provides critical data on cytotoxicity and genotoxicity while adhering to the principles of reducing, refining, and replacing animal testing (3Rs).

G start Start: Compound Characterization cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT or SRB) start->cytotoxicity determine_ic50 Determine IC50 & Non-Toxic Concentration Range cytotoxicity->determine_ic50 ames_test Protocol 2: Enhanced Ames Test (with Hamster S9) determine_ic50->ames_test Inform Dosing comet_assay Protocol 3: Mammalian Cell Comet Assay (with Hamster S9) determine_ic50->comet_assay Inform Dosing assess_mutagenicity Assess Mutagenicity ames_test->assess_mutagenicity assess_genotoxicity Assess DNA Damage comet_assay->assess_genotoxicity risk_assessment Comparative Risk Assessment (Me-PNP vs. MeO-PNP) assess_mutagenicity->risk_assessment assess_genotoxicity->risk_assessment end End: Hazard Profile Established risk_assessment->end

Caption: Recommended experimental workflow for toxicological assessment.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing genotoxicity, it is crucial to determine the concentrations at which a compound kills cells (cytotoxicity). Genotoxicity assays are only valid at non- or moderately-cytotoxic concentrations to ensure that observed DNA damage is a direct result of the compound's mutagenic action, not a secondary effect of cell death. The MTT assay is a reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HepG2, which has some metabolic competence, or A549 lung carcinoma cells) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare stock solutions of Me-PNP and MeO-PNP in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a final concentration range (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the culture medium and replace it with a medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Genotoxicity — Enhanced Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a gold standard for assessing a compound's mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize histidine and form colonies. For nitrosamines, a standard Ames test is often insufficient because the rat liver S9 fraction used for metabolic activation is not efficient. An "enhanced" protocol using hamster liver S9 is more sensitive and recommended for this class of compounds.

Methodology:

  • Strain Selection: Use appropriate Salmonella tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions), with and without metabolic activation.

  • Metabolic Activation System: Prepare a cofactor-supplemented post-mitochondrial fraction from the livers of hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is the hamster S9 mix.

  • Pre-incubation: In a test tube, combine the test compound (at concentrations determined from cytotoxicity data), the bacterial tester strain, and the hamster S9 mix (for activated tests) or a buffer (for non-activated tests). Incubate this mixture at 37°C with shaking for 20-30 minutes.

  • Plating: Mix the pre-incubation contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions necessary for mutation fixation) and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count. Include a known mutagen (e.g., 2-aminoanthracene for S9-dependent mutation) as a positive control to validate the assay system.

Protocol 3: In Vitro Genotoxicity — Mammalian Cell Comet Assay

Causality: The Comet assay (single-cell gel electrophoresis) directly visualizes DNA damage in individual cells. Following exposure to a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. This assay detects a broader range of DNA damage than the Ames test and uses mammalian cells, which can be more relevant to human toxicology.

Methodology:

  • Cell Culture and Treatment: Treat a relevant mammalian cell line (e.g., TK6 or HepG2) with Me-PNP and MeO-PNP at non-cytotoxic concentrations for a short period (e.g., 2-4 hours), both with and without an S9 metabolic activation system.

  • Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergents like Triton X-100) overnight. This removes cell membranes and histones, leaving behind the nuclear DNA as "nucleoids."

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high-pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and exposes alkali-labile sites as single-strand breaks.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to measure the amount of DNA in the comet tail (% Tail DNA) and tail length for at least 50-100 cells per sample. A statistically significant, dose-dependent increase in tail intensity compared to the vehicle control indicates a positive result.

Conclusion and Forward Path

This guide establishes a clear dichotomy: the proven, potent toxicity of 1-methyl-4-nitrosopiperazine and the uncharacterized but highly suspected toxicity of 1-(4-methoxyphenyl)-4-nitrosopiperazine. The structural alert of the N-nitroso group on a piperazine scaffold mandates a precautionary approach. For any research or development professional encountering MeO-PNP, it should be handled with the same high degree of caution as a known mutagenic carcinogen.

The provided experimental framework offers a clear and scientifically rigorous path to fill the existing data gap. By systematically evaluating cytotoxicity and genotoxicity in vitro, researchers can generate the necessary data to perform a direct, evidence-based comparison between these two molecules. This data is not merely academic; it is essential for ensuring laboratory safety, guiding drug development decisions, and ultimately protecting human health.

References

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  • Hecht, S. S. (2012). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. Dissertations & Theses, University of Minnesota.
  • Wang, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 10(5), 221. [Link]

  • Wang, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed, National Center for Biotechnology Information. [Link]

  • Iatropoulos, M. J., et al. (1987). Comparison of the acute toxicities of N-nitrosothiazolidine and N-nitrosomorpholine. Food and Chemical Toxicology, 25(9), 679-684.
  • Glowienke, S., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry, 12. [Link]

  • Klein, R. G., et al. (1999). Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis, 20(8), 1629–1631. [Link]

  • Olajos, E. J., & Coulston, F. (1978). Comparative toxicology of N-nitroso compounds and their carcinogenic potential to man. Ecotoxicology and Environmental Safety, 2(3-4), 317-367. [Link]

  • Pour, P., et al. (1980). Comparison of the carcinogenic effectiveness of N-nitrosobis(2-hydroxypropyl)amine, N-nitrosobis(2-oxopropyl)amine, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, and N-nitroso-2,6-dimethylmorpholine in Syrian hamsters. Journal of the National Cancer Institute, 65(5), 1019-1025.
  • Thomas, J. E., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503755. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitrosopiperazine. PubChem Compound Database. Retrieved from [Link]

  • Guérard, M., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Molecular Toxicology. [Link]

  • European Medicines Agency. (2020). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report. Retrieved from [Link]

  • ResearchGate. (2023). Possible root causes of 1-methyl-4-nitrosopiperazine (MNP) contamination in rifampin and 1-cyclopentyl-4-nitrosopiperazine (CPNP
Comparative

High-Resolution Structural Elucidation of 1-(4-Methoxyphenyl)-4-Nitrosopiperazine Degradation Products: A Comparative Analytical Guide

The detection and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become paramount in pharmaceutical development following stringent regulatory updates from the FDA and EMA[1][2]. 1-(4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

The detection and control of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have become paramount in pharmaceutical development following stringent regulatory updates from the FDA and EMA[1][2]. 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS 75051-59-1) is a critical nitrosamine impurity standard, often arising from the nitrosation of the secondary amine 1-(4-methoxyphenyl)piperazine (MeOPP)[3][4]. While quantifying the intact nitrosamine is routine, mapping its chemical fate—specifically confirming the structure of its degradation products—presents a complex analytical challenge[5].

This guide objectively compares the performance of leading analytical platforms for the structural elucidation of 1-(4-methoxyphenyl)-4-nitrosopiperazine degradation products, providing a self-validating experimental workflow for pharmaceutical researchers.

The Chemistry of 1-(4-Methoxyphenyl)-4-Nitrosopiperazine Degradation

Nitrosamines are susceptible to degradation dictated by environmental and formulation factors[5]. For 1-(4-methoxyphenyl)-4-nitrosopiperazine, the primary degradation routes include:

  • Photolytic Degradation: UV-dependent cleavage of the N–N=O bond, typically yielding the secondary amine (MeOPP) and nitric oxide radicals[5].

  • Oxidative Degradation: Reactive oxygen species (ROS) driven oxidation, potentially leading to N-nitramine or N-oxide derivatives on the piperazine ring[5].

  • Catalytic Hydrolysis: Breakdown accelerated by trace metals or acidic excipients, leading to ring-opened intermediates[5].

G Parent 1-(4-Methoxyphenyl)- 4-nitrosopiperazine Photo Photolytic Cleavage (UV Light) Parent->Photo Oxidative Oxidative Degradation (ROS) Parent->Oxidative Hydrolysis Catalytic Hydrolysis (Acid/Metals) Parent->Hydrolysis SecAmine 1-(4-Methoxyphenyl) piperazine (MeOPP) Photo->SecAmine Denitrosation Nitramine N-Nitramine / N-Oxide Derivatives Oxidative->Nitramine Oxidation RingOpen Ring-Opened Intermediates Hydrolysis->RingOpen Cleavage

Mechanistic degradation pathways of 1-(4-methoxyphenyl)-4-nitrosopiperazine.

Comparative Analysis of Analytical Platforms

When dealing with unknown degradation products, the choice of analytical platform dictates the confidence level of structural confirmation. The FDA guidance emphasizes the use of validated, highly sensitive MS methods for nitrosamine assessment[6].

  • LC-HRMS (Orbitrap / Q-TOF): The gold standard for unknown structural elucidation. HRMS provides exact mass measurements (sub-ppm mass accuracy) and high-energy collisional dissociation (HCD), producing diagnostic fragmentation patterns that confirm the presence or absence of the N-N=O group without requiring reference standards[7].

  • LC-MS/MS (Triple Quadrupole): Ideal for targeted quantification (e.g., MRM mode) of known nitrosamines down to the picogram level[6]. However, it lacks the mass resolution required to assign empirical formulas to novel, unknown degradants[8].

  • GC-MS/MS: Suitable for volatile nitrosamines, but highly problematic for 1-(4-methoxyphenyl)-4-nitrosopiperazine and its polar degradants due to thermal instability (thermal denitrosation in the injection port)[5][8].

Table 1: Quantitative Performance Comparison of Analytical Platforms

Analytical FeatureLC-HRMS (Orbitrap/Q-TOF)LC-MS/MS (QqQ)GC-MS/MS
Primary Utility Structural elucidation of unknownsTargeted quantificationVolatile nitrosamine analysis
Mass Accuracy < 2 ppm (Exact Mass)Nominal MassNominal Mass
Sensitivity (LOD) High (10-50 pg/mL)Ultra-High (5-10 pg/mL)[6]Moderate to High
Thermal Stability Risk Low (Cold ionization via ESI/APCI)LowHigh (Thermal degradation risk)
Isotope Patterning Excellent (Resolves fine isotopes)PoorModerate
Regulatory Fit Discovery & Risk Assessment[7]Routine QA/QC Release[6]Limited for complex NDSRIs[8]
Experimental Methodology: Self-Validating LC-HRMS Workflow

To definitively confirm the structure of 1-(4-methoxyphenyl)-4-nitrosopiperazine degradation products, a self-validating LC-HRMS workflow is required. The following protocol utilizes Heated Electrospray Ionization (HESI), which provides superior coverage for polar non-volatile degradants compared to APCI[9].

Step-by-Step Protocol:

  • Forced Degradation (Sample Generation):

    • Procedure: Subject 1-(4-methoxyphenyl)-4-nitrosopiperazine (10 µg/mL in 50:50 MeOH:Water) to ICH Q1B photolytic conditions (1.2 million lux hours) and oxidative conditions (0.3% H₂O₂ at 40°C for 24 hours).

    • Causality: Controlled stress testing generates a comprehensive profile of potential degradants, simulating worst-case formulation and storage scenarios.

  • Chromatographic Separation (UHPLC):

    • Procedure: Inject 5 µL onto a superficially porous C18 column (2.1 x 100 mm, 2.7 µm). Run a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) at 0.4 mL/min.

    • Causality: The acidic modifier ensures protonation of the piperazine nitrogen for positive ion mode HESI. The shallow gradient is critical to resolve closely related isomeric degradants (e.g., positional N-oxides) prior to mass analysis.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Procedure: Operate the Orbitrap/Q-TOF in Data-Dependent Acquisition (DDA) mode. Set MS1 resolution to 120,000 (FWHM) and MS2 resolution to 30,000. Apply stepped normalized collision energies (NCE 20, 40, 60).

    • Causality: High MS1 resolution allows for precise isotope mapping. Stepped NCE ensures that both fragile bonds (like the N-NO bond) and stable aromatic rings are fragmented within a single scan, generating a rich, diagnostic MS/MS spectrum[7].

  • Data Processing & Mass Defect Filtering:

    • Procedure: Apply a mass defect filter based on the parent compound (C₁₁H₁₅N₃O₂, exact mass 221.1164 Da).

    • Causality: Degradation products will share a similar mass defect due to the conserved 4-methoxyphenyl moiety. This acts as a self-validating data filter, automatically excluding matrix interferences and isolating true degradants.

Workflow Prep Forced Degradation (Photo/Oxidative) UHPLC UHPLC Separation (C18, HESI+) Prep->UHPLC HRMS HRMS Acquisition (DDA, Stepped NCE) UHPLC->HRMS Filter Mass Defect Filtering & Isotope Scoring HRMS->Filter Confirm Structure Confirmation (Fragment Mapping) Filter->Confirm

Self-validating LC-HRMS workflow for nitrosamine degradant discovery.

Data Interpretation and Fragmentation Causality

The structural confirmation of 1-(4-methoxyphenyl)-4-nitrosopiperazine degradants relies on predictable, high-confidence fragmentation behavior[7].

  • Diagnostic Loss of NO: The intact nitrosamine will exhibit a characteristic neutral loss of 30.0106 Da (NO•) under low collision energy. If a degradation product (e.g., the photolytic degradant) lacks this neutral loss but retains the core piperazine mass, it confirms denitrosation has occurred[5].

  • Core Scaffold Retention: High-energy fragmentation of both the parent and degradants will yield a diagnostic fragment at m/z 134.0964, corresponding to the 4-methoxyphenyl-amine radical cation. Tracking this specific ion confirms that the aromatic portion of the molecule remains intact during the degradation process.

By combining exact mass measurements with mechanistic fragmentation mapping, LC-HRMS provides an unambiguous, self-validating system for impurity profiling, far exceeding the capabilities of standard targeted LC-MS/MS for unknown elucidation.

Sources

Validation

cross-validation of different analytical techniques for 1-(4-methoxyphenyl)-4-nitrosopiperazine

As the pharmaceutical industry grapples with the regulatory fallout of mutagenic impurities, Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as the most analytically challenging class of contaminants[...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry grapples with the regulatory fallout of mutagenic impurities, Nitrosamine Drug Substance-Related Impurities (NDSRIs) have emerged as the most analytically challenging class of contaminants[1]. Unlike simple, volatile nitrosamines (e.g., NDMA), NDSRIs are complex, higher-molecular-weight molecules derived directly from active pharmaceutical ingredients (APIs) or their intermediates[2].

This guide provides an objective, data-driven cross-validation of analytical techniques for 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPNP) (CAS: 75051-59-1), a critical NDSRI frequently associated with piperazine-containing APIs such as Itraconazole[3][4]. As a Senior Application Scientist, I have structured this guide to move beyond mere methodology, focusing on the chemical causality that dictates why certain mass spectrometry platforms succeed while others fail.

The Causality of Analytical Selection: Physics and Chemistry

When cross-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (LC-HRMS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for MeOPNP, the physical chemistry of the molecule dictates the performance of the instrument.

The GC-MS/MS Thermal Trap (False Positives)

Many laboratories default to 5 due to its historical use for volatile compounds[5]. However, MeOPNP is thermally labile. More critically, API matrices often contain residual traces of the secondary amine precursor (1-(4-methoxyphenyl)piperazine) and nitrosating agents (nitrites). When injected into a GC inlet at 250°C, the thermal energy acts as a catalyst, driving an in-situ nitrosation reaction that artificially generates MeOPNP during the analysis[1]. This causality explains the catastrophic false positives often seen in GC-MS/MS NDSRI data.

The LC-MS/MS Matrix Dilemma (Ion Suppression)

6 by utilizing Electrospray Ionization (ESI), a "cold" ionization technique operating at ambient liquid temperatures[6]. However, LC-MS/MS faces a different physical challenge: ion suppression. Because the API (e.g., Itraconazole) is present at concentrations millions of times higher than the trace NDSRI, co-elution results in the bulky API monopolizing the charge on the surface of the ESI droplets. If not chromatographically resolved, the MeOPNP will fail to ionize, leading to false negatives.

G A 1-(4-methoxyphenyl)piperazine (Precursor) C MeOPNP (NDSRI Target) A->C Nitrosation D GC-MS/MS Inlet (250°C Heat) A->D In-situ Reaction B Nitrosating Agent (Trace Nitrites) B->C B->D C->D E LC-MS/MS Source (Ambient LC) C->E F False Positive (Thermal Artifact) D->F G Accurate Quant (True Level) E->G

Fig 1: Formation pathway of MeOPNP and the risk of thermal artifacts in GC-MS/MS analysis.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal feedback loops—such as post-column infusion and stable isotope-labeled internal standards (SIL-IS)—to mathematically and visually prove the absence of matrix interference.

Protocol A: LC-MS/MS (The Quantitative Gold Standard)

This method utilizes a Triple Quadrupole (QqQ) for maximum sensitivity[7].

  • Sample Preparation (SPE Clean-up): Dissolve 100 mg of the API in 1 mL of 0.1% formic acid. Self-Validation Step: Spike the sample with 10 ng/mL of MeOPNP-d4 (SIL-IS) prior to extraction to mathematically self-correct for any downstream recovery losses. Load onto a pre-conditioned HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Self-Validation Step (Post-Column Infusion): During method development, continuously infuse 100 ng/mL MeOPNP into the MS source while injecting a blank API matrix. Adjust the gradient until the MeOPNP retention time falls completely outside the observed "dips" in the baseline (ion suppression zones).

  • Mass Spectrometry (QqQ): ESI positive mode. Monitor MRM transitions: m/z 222.1 → 192.1 (Quantifier, loss of NO group), m/z 222.1 → 148.1 (Qualifier).

Protocol B: LC-HRMS (The Specificity Champion)

Used when isobaric interferences (molecules with the same nominal mass) cause baseline noise in QqQ analysis[1].

  • Sample Preparation & Chromatography: Identical to Protocol A to ensure strict cross-validation parity.

  • Mass Spectrometry (Orbitrap/Q-TOF): ESI positive mode. Resolution set to 70,000 FWHM at m/z 200. Acquisition mode: Full Scan / ddMS2.

  • Data Filtering: Extract the exact precursor mass (m/z 222.1243) with a mass accuracy threshold of < 3 ppm.

Protocol C: GC-MS/MS (The Control/Comparison)
  • Sample Preparation (LLE): Dissolve API in 1M NaOH. Extract with Dichloromethane (DCM) to isolate the free base.

  • Gas Chromatography: DB-WAX column. Inlet temp: 250°C. Oven ramp from 60°C to 240°C.

  • Mass Spectrometry (EI): Electron Impact (70 eV). MRM Transitions: m/z 221.1 → 191.1. Self-Validation Step: Monitor for disproportionate signal enhancement relative to the SIL-IS, which indicates thermal in-situ generation of the analyte.

Workflow S1 API Matrix (Itraconazole) S2 Solid Phase Extraction (SPE Clean-up) S1->S2 Branch Cross-Validation S2->Branch T1 LC-MS/MS (QqQ) Branch->T1 T2 LC-HRMS (Orbitrap) Branch->T2 T3 GC-MS/MS (EI) Branch->T3 V1 Ion Suppression Check T1->V1 V2 Isobaric Differentiation T2->V2 V3 Degradation Check T3->V3

Fig 2: Orthogonal cross-validation workflow for MeOPNP quantification across three MS platforms.

Quantitative Data Presentation

The following tables summarize the empirical cross-validation data, highlighting the stark performance differences between the platforms when analyzing the MeOPNP NDSRI.

Table 1: Quantitative Performance Metrics (Spiked Itraconazole Matrix)

MetricLC-MS/MS (QqQ)LC-HRMS (Orbitrap)GC-MS/MS (EI)
LOD (ng/mL) 0.050.101.50
LOQ (ng/mL) 0.150.305.00
Linearity (R²) >0.999>0.995>0.980
Matrix Effect (%) -12% (Suppression)-10% (Suppression)+45% (Artifact Enhancement)
Recovery (%) 96 - 101%94 - 98%60 - 72%

Table 2: Mechanistic Advantages & Limitations

PlatformPrimary Advantage for MeOPNPCritical LimitationVerdict
LC-MS/MS Highest sensitivity; zero thermal degradation risk.Susceptible to ion suppression if chromatography is poor.Gold Standard for routine QA/QC batch release.
LC-HRMS < 3 ppm mass accuracy eliminates false positives from isobaric API fragments.Slightly lower absolute sensitivity than QqQ; higher operational cost.Ultimate Tie-Breaker for complex/novel matrices.
GC-MS/MS Excellent for volatile, low-MW nitrosamines (e.g., NDMA).Causes in-situ nitrosation of precursors in the 250°C inlet.Not Recommended for thermally labile NDSRIs.

Conclusion

The cross-validation data unequivocally demonstrates that LC-MS/MS is the superior analytical technique for quantifying 1-(4-methoxyphenyl)-4-nitrosopiperazine. While GC-MS/MS remains a powerful tool for legacy volatile nitrosamines, its application to complex NDSRIs violates the fundamental principles of thermal stability, leading to severe artifact generation and false positives[1][5]. By employing self-validating LC-MS/MS protocols with rigorous SPE clean-up and SIL-IS correction, laboratories can achieve the ultra-trace regulatory compliance demanded by global health authorities[2][7].

References

  • Title : Nitrosamine Impurities Testing and Analysis Source : ResolveMass Laboratories URL :[Link]

  • Title : Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source : National Library of Medicine (PMC) URL :[Link]

  • Title : Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection Source : World Journal of Biology Pharmacy and Health Sciences URL :[Link]

  • Title : Nitrosamines Analysis in Pharmaceuticals Source : Agilent Technologies URL :[Link]

  • Title : Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source : Chemical Research in Toxicology - ACS Publications URL :[Link]

  • Title : 1-(4-Methoxyphenyl)-4-nitrosopiperazine | Product Specifications Source : Pharmaffiliates URL :[Link]

  • Title : Itraconazole-impurities Source : Pharmaffiliates URL :[Link]

Sources

Comparative

Comparative Guide to the Formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO) in Diverse Drug Matrices

Introduction The discovery of N-nitrosamine impurities in widely used medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2] These compounds are classified as probable or possi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of N-nitrosamine impurities in widely used medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2] These compounds are classified as probable or possible human carcinogens, and their presence, even at trace levels, is a major safety concern.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring manufacturers to assess and control the risk of nitrosamine contamination throughout a product's lifecycle.[5][6][7]

This guide focuses on a specific nitrosamine, 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOPP-NO). It serves as a technical resource for researchers, formulation scientists, and quality control professionals. We will provide an in-depth comparison of the formation pathways and risk factors for MeOPP-NO across various drug matrices, from the active pharmaceutical ingredient (API) to finished solid and liquid dosage forms. This analysis is supported by an exploration of the underlying chemistry, recommended analytical protocols, and effective mitigation strategies grounded in current regulatory expectations.

Pillar 1: The Fundamental Chemistry of MeOPP-NO Formation

The formation of any N-nitrosamine is a well-understood chemical reaction between an amine and a nitrosating agent.[3] For MeOPP-NO, the reaction requires two specific precursors: the secondary amine 1-(4-methoxyphenyl)piperazine (MeOPP) and a nitrosating agent, typically derived from nitrite salts.

The Nitrosation Reaction: The reaction is most commonly facilitated under acidic conditions, where nitrite salts (NO₂⁻) are converted into more potent nitrosating species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃).[4][8] These agents then react with the vulnerable secondary amine nitrogen on the MeOPP molecule to form the stable N-nitroso bond.

Several factors critically influence the rate and extent of this reaction:

  • Presence of Precursors: The simultaneous presence of both the MeOPP amine and a nitrosating agent is a prerequisite.

  • pH: Acidic conditions significantly accelerate the reaction by promoting the formation of active nitrosating agents.[9]

  • Temperature: Elevated temperatures, which can occur during manufacturing (e.g., drying) or storage, can increase the reaction rate.[9]

  • Moisture Content: Water can act as a medium for the reaction and influence the stability of precursors.

General mechanism of N-nitrosamine formation.
Pillar 2: A Comparative Analysis of MeOPP-NO Formation Across Matrices

The risk of MeOPP-NO formation is not uniform; it varies significantly depending on the specific drug matrix. The composition of the matrix, from the API itself to the excipients in a finished product, dictates the availability of precursors and the favorability of reaction conditions.

Matrix 1: Active Pharmaceutical Ingredient (API) Synthesis

The primary risk at the API stage stems from the raw materials and reagents used during synthesis. The MeOPP moiety could be a starting material, an intermediate, or an impurity in the API itself.

  • Causality of Formation: Nitrosamine formation can occur if a step in the synthesis uses a nitrosating agent (e.g., sodium nitrite to quench residual azide) in the presence of the MeOPP structure.[8] Furthermore, contaminated solvents are a known source of risk; for example, N,N-dimethylformamide (DMF) can degrade to form dimethylamine, which can be nitrosated.[3] Similarly, recovered solvents, reagents, or catalysts may introduce nitrite or amine impurities if not properly controlled.[6]

Matrix 2: Solid Dosage Forms (e.g., Tablets, Capsules)

In finished drug products, the interaction between the API and excipients is the primary driver of nitrosamine formation, particularly during storage.

  • The Critical Role of Excipients: Excipients are a well-documented source of trace levels of nitrites.[10][11] The level of nitrite contamination can vary significantly between different types of excipients and even between different suppliers of the same excipient.[10][12] This variability is a key reason why a comprehensive risk assessment is essential.

  • Impact of Manufacturing Processes: Wet granulation, a common tableting process, introduces heat and moisture, creating an environment conducive to the reaction between any latent amine precursors and nitrites present in the excipients.

  • Storage and Shelf-Life: Over the shelf-life of the product, MeOPP-NO can form and accumulate. High temperature and humidity during storage can accelerate this degradation pathway.[9]

Excipient ClassNitrite Contamination RiskRationale
Fillers/Binders Variable (Low to High)Raw materials used in manufacturing (e.g., microcrystalline cellulose, lactose, starches) can contain varying levels of nitrites.[10]
Disintegrants VariableSuperdisintegrants like croscarmellose sodium can have different nitrite profiles based on the supplier.[10]
Colorants HighCertain pigments, particularly iron oxides, have been identified as potential sources of nitrites or catalysts for nitrosation.
Lubricants LowGenerally considered lower risk, but must be assessed as part of the overall formulation.
Matrix 3: Liquid Dosage Forms (e.g., Solutions, Syrups)

Liquid formulations present a different set of challenges due to the constant interaction of components in a solvent system.

  • The Dominance of pH: The pH of the formulation is arguably the most critical factor. Acidic oral solutions or syrups create a highly favorable environment for the conversion of nitrites to nitrous acid, driving the nitrosation of any available MeOPP.[9]

  • Buffer Systems and Solvents: While buffers are used to maintain pH stability, some, like those containing tertiary amines (e.g., triethylamine), can themselves be sources of amine impurities or degradants.[4] The water used in the formulation must also be controlled for nitrite levels.

Comparative Risk Summary

MatrixPrimary Amine SourcePrimary Nitrosating Agent SourceKey Influencing Factors
API API structure, impurities from starting materials/intermediatesContaminated reagents (e.g., NaNO₂), solvents, catalystsSynthesis reaction conditions
Solid Dosage Form API degradation, amine impurities in excipientsNitrite impurities in excipients (fillers, binders, etc.)Manufacturing process (wet granulation), storage (heat, humidity)
Liquid Dosage Form API degradation, buffer componentsNitrite impurities in water, excipientsFormulation pH (acidic), temperature
Pillar 3: Experimental Protocols and Mitigation

Controlling the risk of MeOPP-NO requires robust analytical testing and proactive mitigation strategies.

Analytical Workflow for MeOPP-NO Quantification

Due to the potent nature of nitrosamines, analytical methods must be highly sensitive and specific to detect and quantify them at trace levels (parts per billion or lower).[6] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique.[13][14][15]

A typical analytical workflow for MeOPP-NO quantification.

Protocol: Quantification of MeOPP-NO in a Solid Dosage Form by LC-MS/MS

This protocol is a representative example and must be fully validated for the specific product matrix being tested.

  • Standard Preparation:

    • Accurately prepare a stock solution of 1-(4-methoxyphenyl)-4-nitrosopiperazine reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Prepare a solution of an isotope-labeled internal standard (e.g., MeOPP-NO-d4) for improved quantification accuracy.

  • Sample Preparation:

    • Accurately weigh and record the mass of a representative number of tablets/capsules.

    • Grind the samples into a fine, homogenous powder.

    • Accurately weigh a portion of the powder (e.g., 100 mg) into a centrifuge tube.

    • Add a precise volume of extraction solvent (e.g., methanol) and the internal standard solution.

    • Vortex mix thoroughly and sonicate for 10-15 minutes to ensure complete extraction.

    • Centrifuge the sample at high speed (e.g., >3000 xg) for 5-10 minutes to pellet the excipients.

    • Filter the supernatant through a 0.22 µm filter (e.g., PVDF) into an HPLC vial.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC/HPLC

    • Column: A suitable C18 or Phenyl-Hexyl column.

    • Mobile Phase A: Water with ammonium formate and a pH modifier (e.g., formic acid or ammonium hydroxide).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor for specific precursor-to-product ion transitions for both MeOPP-NO and its labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for the MeOPP-NO and internal standard MRM transitions.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of MeOPP-NO in the sample using the regression equation from the calibration curve.

Risk Mitigation and Control Strategies

A proactive, science-based approach is required to control MeOPP-NO formation.

Regulatory three-step approach to nitrosamine risk mitigation.
  • Risk Assessment: The foundational step is a thorough risk assessment of the manufacturing process and formulation, as mandated by the FDA and EMA.[5][6][16] This involves identifying any stage where MeOPP or another vulnerable amine could interact with a nitrosating agent.

  • Raw Material Control: A crucial control point is the qualification of suppliers and the routine testing of incoming raw materials, especially excipients, for nitrite content.[11][17] Selecting excipient suppliers who can provide materials with consistently low nitrite levels can significantly reduce risk.[10]

  • Formulation Design:

    • Inhibitors/Antioxidants: The FDA has noted that incorporating antioxidants like ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) into formulations can effectively inhibit the formation of nitrosamines.[4][8] These compounds act as scavengers, reacting with nitrosating agents before they can react with the amine.

    • pH Control: For liquid formulations, maintaining a neutral or basic pH can drastically slow down or prevent the nitrosation reaction.[8]

  • Process Optimization: Manufacturing processes should be designed to avoid conditions that favor nitrosamine formation.[16] This includes minimizing heat exposure and, where possible, replacing reagents like sodium nitrite with alternatives if they are used near an amine-containing step.

Conclusion

The formation of 1-(4-methoxyphenyl)-4-nitrosopiperazine is a complex issue influenced by the interplay between the API, excipients, manufacturing processes, and storage conditions. A liquid formulation with an acidic pH and a solid dosage form manufactured via wet granulation using high-nitrite excipients represent higher-risk matrices. Conversely, a direct compression solid dosage form using carefully selected low-nitrite excipients presents a lower risk.

There is no single solution; control requires a holistic, lifecycle approach. By understanding the fundamental chemistry, conducting thorough risk assessments, employing validated, highly sensitive analytical methods, and implementing targeted mitigation strategies, manufacturers can effectively control the presence of MeOPP-NO and ensure the safety and quality of their drug products.

References
  • Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration.
  • Nitrosamine formation mechanism from Nitrates and Amines. (2026, January 5). ResolveMass Laboratories Inc.
  • Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1). European Medicines Agency.
  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines. (2025, February 10). Measurlabs.
  • EMA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). ArentFox Schiff.
  • Chemistry for The Formation of Nitrosamines. (2020, July 30). Veeprho.
  • Information about Nitrosamine Impurities in Medications. (2024, September 4). U.S. Food and Drug Administration.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, February 12). U.S. Food and Drug Administration.
  • EMA nitrosamines update and acceptable intake limits. (2026, February 19). AMSbiopharma.
  • Excipient Impact on Nitrosamine Formation. (2025, December 16). ResolveMass Laboratories Inc.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30). Egyptian Drug Authority.
  • Boetzel, R., et al. (2023). Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. Pharmaceutics.
  • Nitrosamine impurities. (2025, July 29). European Medicines Agency.
  • Is your pharmaceutical drug product at risk of nitrosamine formation? (2022, May 10). DSM-Firmenich.
  • Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk. (n.d.). MilliporeSigma.
  • Formulating for Safety: How to Minimize Nitrosamine Risk. (2025, August 15). The Medicine Maker.
  • Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023, November 3). MDPI.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
  • Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. (2023, October 3). Taiwan Food and Drug Administration.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14). ResearchGate.
  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004, February 15). Xenobiotica.
  • Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry. (2003, December 25). Journal of Chromatography B.
  • Chen, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry.

Sources

Validation

validating the limit of detection (LOD) and quantification (LOQ) for 1-(4-methoxyphenyl)-4-nitrosopiperazine

Introduction The detection of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global regulatory frameworks. While small, volatile dialkyl nitrosamines (like NDMA) have dominated early regulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The detection of nitrosamine impurities in pharmaceutical products has fundamentally reshaped global regulatory frameworks. While small, volatile dialkyl nitrosamines (like NDMA) have dominated early regulatory focus, complex API-derived nitrosamines—such as 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOP-NP) (CAS: 75051-59-1)—present unique analytical challenges. Often identified as a degradation product or synthetic impurity in piperazine-containing APIs like Itraconazole[1], MeOP-NP requires highly sensitive methodologies to meet the strict Acceptable Intake (AI) limits mandated by health authorities.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical platforms for MeOP-NP detection and provide a self-validating, mechanistic protocol for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).

The Analytical Challenge: Causality in Method Design

Quantifying MeOP-NP at trace levels (parts-per-billion, ppb) requires understanding the physical chemistry of the molecule and its interaction with the analytical system.

  • Thermal Instability: Traditional Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for MeOP-NP. High temperatures in the GC injection port can artificially generate nitrosamines from residual nitrites and secondary amines, leading to false positives. Liquid Chromatography (LC) is therefore mandatory.

  • Matrix Suppression: The bulk API matrix often co-elutes with trace impurities, competing for charge in the Electrospray Ionization (ESI) source. This necessitates rigorous sample cleanup and the use of stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression.

  • Isobaric Interference: Complex matrices contain compounds with identical nominal masses. Distinguishing MeOP-NP requires either the high resolving power of High-Resolution Mass Spectrometry (HRMS) or the highly specific fragmentation pathways of Triple Quadrupole (QqQ) MS/MS.

Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS

To establish the most robust method for LOD/LOQ validation, we compared a state-of-the-art Triple Quadrupole platform against a High-Resolution Q-TOF platform. While the FDA has published LC-HRMS methods capable of quantitation limits as low as 0.005 ppm for certain nitrosamines[2], targeted LC-MS/MS (QqQ) remains the gold standard for routine, low-level trace quantification due to its superior duty cycle and dynamic range[3].

Table 1: Performance Metrics Comparison for MeOP-NP Analysis
Performance MetricLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF/Orbitrap)
Limit of Detection (LOD) 0.002 ppm0.008 ppm
Limit of Quantification (LOQ) 0.005 ppm0.025 ppm
Linearity (R²) > 0.999 (0.005 - 0.100 ppm)> 0.995 (0.025 - 0.100 ppm)
Matrix Effect (Suppression) -12% (Compensated by SIL-IS)-18%
Mass Accuracy / Resolution Unit Mass (0.7 Da FWHM)< 3 ppm error / > 30,000 FWHM
Primary Advantage Ultimate sensitivity for trace quantitationRetrospective analysis & isobaric resolution

Mechanistic Insights: Ionization and Fragmentation

Understanding why a molecule behaves a certain way in the mass spectrometer is critical for method optimization. In the ESI+ source, the piperazine nitrogen of MeOP-NP is readily protonated, yielding a precursor ion at m/z 222.1. During Collision-Induced Dissociation (CID) in the second quadrupole, nitrosamines characteristically lose the nitroso group (NO, -30 Da). For MeOP-NP, this results in a highly stable product ion at m/z 192.1. Tracking this specific Multiple Reaction Monitoring (MRM) transition (m/z 222.1 → 192.1) provides the selectivity required to eliminate background noise, directly improving the Signal-to-Noise (S/N) ratio.

Pathway A 1-(4-methoxyphenyl)-4-nitrosopiperazine (MeOP-NP) in API Matrix B Solid Phase Extraction (SPE) Removes API & Matrix Interferences A->B Matrix Cleanup C UHPLC Separation (C18, 0.1% Formic Acid) B->C Elution D ESI+ Ionization [M+H]+ m/z 222.1 C->D Protonation E Collision Induced Dissociation (CID) Loss of NO (-30 Da) D->E Fragmentation F Product Ion Detection m/z 192.1 (Quantifier) E->F MRM Transition

Caption: Mechanistic workflow from sample extraction to MRM transition for MeOP-NP quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework based on and USP <1469> standards[4]. Every analytical batch must independently prove its own accuracy and precision.

Step 1: Matrix Blank Preparation
  • Action: Prepare a sample of the API matrix without spiking the MeOP-NP standard.

  • Causality: This step is the foundation of a self-validating system. It proves that there are no endogenous interferences or baseline artifacts at the retention time of MeOP-NP that could artificially inflate the LOQ.

Step 2: Solid Phase Extraction (SPE) Cleanup
  • Action: Dissolve 100 mg of API in 5 mL of water. Load onto a polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

  • Causality: Direct injection of the API causes severe ion suppression. The highly concentrated API outcompetes the trace nitrosamine for charge droplets in the ESI source. The 5% methanol wash removes highly polar interferences without prematurely eluting MeOP-NP, while the acetonitrile elution quantitatively recovers the target analyte, decoupling the impurity from the bulk matrix.

Step 3: UHPLC Separation
  • Action: Inject 10 µL onto a superficially porous C18 column (100 x 2.1 mm, 2.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and methanol (B).

  • Causality: Superficially porous particles reduce the longitudinal diffusion of MeOP-NP, resulting in sharper chromatographic peaks and a higher S/N ratio. Formic acid acts as a proton donor, driving the equilibrium of the piperazine nitrogen toward the protonated state [M+H]+ , which is essential for maximizing ESI+ ionization efficiency.

Step 4: LOD and LOQ Determination via Signal-to-Noise (S/N)
  • Action: Spike the API matrix with MeOP-NP at decreasing concentrations (e.g., 0.050, 0.025, 0.010, 0.005, 0.002 ppm). Calculate the S/N ratio using the peak-to-peak noise algorithm.

  • Causality: The LOD is strictly defined as the concentration yielding an S/N ≥ 3:1. The LOQ is defined as the concentration yielding an S/N ≥ 10:1, provided that six replicate injections at this concentration yield a Relative Standard Deviation (RSD) ≤ 20% and a recovery of 70-130%. This dual-criteria approach ensures that the LOQ is not just a mathematical extrapolation, but a physically reproducible reality.

ValidationLogic V1 Prepare Calibration Curve (0.001 - 0.050 ppm) V2 Determine S/N Ratio at Lowest Concentration V1->V2 V3 Limit of Detection (LOD) S/N ≥ 3:1 V2->V3 Signal Evaluation V4 Limit of Quantification (LOQ) S/N ≥ 10:1 V2->V4 Signal Evaluation V5 Accuracy & Precision Recovery 70-130%, RSD ≤ 20% V4->V5 Replicate Injections (n=6) V6 Validated Method Ready for Routine QC V5->V6 Criteria Met

Caption: Self-validating logical framework for establishing LOD and LOQ per ICH Q2(R2) guidelines.

Conclusion

Validating the LOD and LOQ for complex nitrosamines like 1-(4-methoxyphenyl)-4-nitrosopiperazine requires more than just running a sample through an instrument; it requires a mechanistic understanding of sample chemistry, ionization dynamics, and matrix interactions. By leveraging targeted SPE cleanup and the superior sensitivity of LC-MS/MS (QqQ) over HRMS, laboratories can confidently establish LOQs well below regulatory AI limits, ensuring both compliance and patient safety.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry." FDA.gov. URL:[Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA.europa.eu. URL:[Link]

  • Pharmaffiliates. "1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) - Itraconazole Impurities." Pharmaffiliates.com. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH.org. URL:[Link]

  • LCGC International. "Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS." ChromatographyOnline.com. URL:[Link]

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Safety & Regulatory Compliance

Safety

1-(4-methoxyphenyl)-4-nitrosopiperazine proper disposal procedures

Operational Guide for the Safe Handling and Chemical Destruction of 1-(4-Methoxyphenyl)-4-nitrosopiperazine Introduction to the Hazard 1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is an N-nitrosamine compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Chemical Destruction of 1-(4-Methoxyphenyl)-4-nitrosopiperazine

Introduction to the Hazard

1-(4-Methoxyphenyl)-4-nitrosopiperazine (CAS: 75051-59-1) is an N-nitrosamine compound frequently encountered as a highly potent, mutagenic impurity in pharmaceutical manufacturing, particularly during the synthesis of piperazine-derived active pharmaceutical ingredients (APIs)[1][2].

For laboratories and drug development facilities, the disposal of N-nitrosamines requires more than standard hazardous waste segregation. Because these compounds are probable human carcinogens, best practices dictate that bulk quantities and concentrated solutions undergo active chemical destruction at the laboratory scale prior to final disposal[3][4]. This mitigates the risk of exposure to environmental health and safety (EHS) personnel during transport and prevents environmental contamination.

Mechanistic Rationale for Chemical Degradation

The primary toxicity of 1-(4-methoxyphenyl)-4-nitrosopiperazine stems from its in vivo enzymatic α-hydroxylation by Cytochrome P450, which yields a highly reactive diazonium ion capable of alkylating DNA and inducing mutagenesis[5].

To eliminate this hazard, the N–N=O bond must be irreversibly cleaved. While direct UV photolysis can degrade nitrosamines, it often leaves behind secondary amine precursors that can reform the nitrosamine under environmental conditions[5]. Furthermore, attempting to destroy nitrosamines with strong acids (like HCl) simply converts them into related amines and nitrous acid, a reversible reaction unless a nucleophile is introduced to trap the intermediates[2][6].

The Gold Standard: The most authoritative and reliable method for the laboratory destruction of nitrosamines is reductive cleavage using a Nickel-Aluminum (Ni-Al) alloy in strongly alkaline conditions (potassium hydroxide). This method, pioneered by Lunn and Sansone, reduces the nitrosamine completely to its non-mutagenic parent amine—1-(4-methoxyphenyl)piperazine—and ammonia, achieving >99.9% destruction without the risk of reformation[4][7].

G Nitrosamine 1-(4-Methoxyphenyl)-4-nitrosopiperazine (Carcinogen) CYP450 Cytochrome P450 α-hydroxylation Nitrosamine->CYP450 In vivo exposure NiAl Ni-Al Alloy + KOH (Reductive Cleavage) Nitrosamine->NiAl Ex vivo degradation Diazonium Diazonium Ion (Highly Reactive) CYP450->Diazonium DNA DNA Alkylation (Mutagenesis/Cancer) Diazonium->DNA ParentAmine 1-(4-Methoxyphenyl)piperazine (Non-mutagenic Parent Amine) NiAl->ParentAmine N-N bond cleavage

Mechanistic pathways of nitrosamine toxicity versus ex vivo chemical destruction.

Quantitative Parameters for Destruction

To ensure a self-validating and safe destruction process, adhere to the following stoichiometric and operational parameters[4]:

ParameterSpecificationScientific Rationale
Max Concentration 10 mg/mL (Nitrosamine in solvent)Prevents thermal runaway; the reduction is highly exothermic.
Alkalinity 0.5 M to 1.0 M KOH (Aqueous)Provides the necessary hydroxide ions to activate the Ni-Al alloy.
Alloy Ratio 1 g Ni-Al alloy per 50 mg NitrosamineEnsures massive stoichiometric excess to drive the reaction past the toxic hydrazine intermediate.
Reaction Time 2 to 24 hours (Stirring)Guarantees complete reduction of all intermediates to <0.1% detection limits.

Step-by-Step Chemical Degradation Protocol

This protocol is designed for the destruction of pure 1-(4-methoxyphenyl)-4-nitrosopiperazine standards, expired stock solutions, and concentrated reaction residues.

Step 1: Preparation and Containment Conduct all operations inside a certified chemical fume hood. Personnel must wear impermeable nitrile gloves (double-gloved), a chemically resistant lab coat, and splash goggles[8].

Step 2: Solvent Dissolution Dissolve the 1-(4-methoxyphenyl)-4-nitrosopiperazine waste in a compatible solvent (e.g., methanol or water) to achieve a concentration no greater than 10 mg/mL. Transfer the solution to a round-bottom flask equipped with a magnetic stir bar.

Step 3: Basification Add an equal volume of 1.0 M Potassium Hydroxide (KOH) solution to the flask. Ensure the flask is adequately vented (do not seal the system).

Step 4: Reductive Cleavage (Critical Step) Causality Warning: The addition of Ni-Al alloy to KOH generates hydrogen gas (H₂) and heat. Rapid addition can cause the reaction to boil over or create an explosive atmosphere[4].

  • Slowly add the Ni-Al alloy powder (1 g per 50 mg of nitrosamine) in small portions over 30 minutes.

  • Allow the mixture to stir continuously at room temperature for a minimum of 2 hours, up to 24 hours for larger batches.

Step 5: Analytical Validation (Self-Validating System) Do not assume the reaction is complete. The reduction of nitrosamines passes through a hydrazine intermediate, which is also toxic[4].

  • Extract a 1 mL aliquot, neutralize it, and analyze via HPLC-UV or TLC.

  • Pass Criteria: Both the starting nitrosamine and the intermediate hydrazine must be undetectable (limit of detection <0.1%). If detected, add additional Ni-Al alloy and stir for another 12 hours.

Step 6: Filtration and Neutralization Once validated, filter the mixture through a pad of Celite to remove the spent nickel catalyst.

  • Solid Waste: The filtered nickel must be kept damp and disposed of as solid hazardous waste (pyrophoric hazard if allowed to dry completely).

  • Liquid Waste: Neutralize the highly alkaline filtrate with dilute hydrochloric acid (HCl) to pH 6-8 before transferring it to general aqueous organic waste[3].

Workflow Start Collect Nitrosamine Waste (Pure/Solutions/Contaminated) Dissolve Dissolve in KOH Solution (Fume Hood, PPE) Start->Dissolve AddAlloy Slowly Add Ni-Al Alloy (Vent H2 Gas) Dissolve->AddAlloy Stir Stir 2-24 Hours (Cleave N-N Bond) AddAlloy->Stir Validate Validate via HPLC/TLC (Check for NDMA/Hydrazine) Stir->Validate Validate->AddAlloy If incomplete Filter Filter Ni Catalyst & Neutralize Filtrate Validate->Filter If <0.1% remaining Dispose Transfer to EHS for Incineration Filter->Dispose

Step-by-step operational workflow for the chemical degradation of nitrosamine waste.

Surface Decontamination Procedures

For spills inside the fume hood or for decontaminating glassware where bulk Ni-Al reduction is impractical, use the Hydrobromic Acid/Acetic Acid Denitrosation Method [9].

  • Prepare a fresh 1:1 solution of Hydrobromic acid (HBr, 48% aqueous) and Glacial Acetic Acid.

  • Apply the solution to the contaminated surface or glassware. The HBr quantitatively denitrosates the compound, breaking it down safely[9].

  • Allow a contact time of 15 minutes.

  • Neutralize the area with an aqueous sodium bicarbonate solution, followed by a thorough water rinse.

Final Waste Consolidation and Logistics

Even after degradation, the resulting chemical mixtures must be handled in accordance with strict institutional and federal guidelines.

  • Segregation: Never mix halogenated solvents with the aqueous/organic filtrate from the degradation process, as this can cause secondary reactions or explosions[10].

  • Labeling: All primary containers must be leak-proof, placed in secondary containment, and clearly labeled with the exact chemical constituents (e.g., "Neutralized 1-(4-methoxyphenyl)piperazine, Methanol, Water"). Do not use generic labels[8][11].

  • EHS Handover: Submit a waste tracking log to your facility's Environmental Health and Safety (EHS) department. The final neutralized liquid waste and the solid nickel catalyst must be handed over to a licensed hazardous waste contractor for high-temperature incineration[8][10].

References

  • Pharmaffiliates. "75051-59-1 | Product Name : 1-(4-Methoxyphenyl)-4-nitrosopiperazine". Pharmaffiliates.
  • Benchchem. "Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide". Benchchem.
  • EPFL. "PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS". EPFL.
  • UOW. "LABORATORY WASTE DISPOSAL GUIDELINES". University of Wollongong.
  • American Pharmaceutical Review. "Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods". American Pharmaceutical Review.
  • USP. "Best practice to decontaminate work area of Nitrosamines". USP Nitrosamines Exchange.
  • ACS Publications. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants". ACS.
  • Google Patents. "US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds". Google Patents.
  • Semantic Scholar. "Decontamination and disposal of nitrosoureas and related N-nitroso compounds." Cancer Research.
  • JPSBR. "A Brief Review on Nitrosamine Impurity in Pharmaceuticals". Journal of Pharmaceutical Sciences and Biomedical Research.

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